molecular formula C8H7BrClF B3059225 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene CAS No. 958027-89-9

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Cat. No.: B3059225
CAS No.: 958027-89-9
M. Wt: 237.49
InChI Key: PYDPEFBTPCEHMH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C8H7BrClF and its molecular weight is 237.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDPEFBTPCEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695012
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958027-89-9
Record name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene – Structural Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated phenethyl moieties is a proven tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target affinity. 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (CAS: 958027-89-9) serves as a highly specialized electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthesis protocol, and details its application in nucleophilic substitution workflows.

Physicochemical Profiling & Structural Causality

The utility of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene lies in its precise substitution pattern, which imparts specific pharmacokinetic and conformational advantages when integrated into a pharmacophore[1].

  • Metabolic Shielding (4-Fluoro): The fluorine atom at the para position acts as an isosteric metabolic block. By replacing a hydrogen atom with fluorine, cytochrome P450-mediated aromatic oxidation is effectively hindered, thereby increasing the half-life of the resulting drug candidate ().

  • Conformational Locking (2-Chloro): The bulky chlorine atom at the ortho position induces significant steric hindrance against the adjacent ethyl linker. This restricts the free rotation of the phenethyl group, locking the molecule into a defined trajectory that often enhances binding selectivity at target receptors (e.g., GPCRs).

  • Alkylating Efficiency (Primary Bromide): The 2-bromoethyl group provides an optimal balance of reactivity and stability. Bromide is a superior leaving group compared to chloride, enabling efficient

    
     displacements, while being less prone to light-induced degradation than iodide.
    
Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound:

PropertyValueVerification Source
Chemical Name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzeneIUPAC Nomenclature
CAS Registry Number 958027-89-9BLD Pharm[1]
Molecular Formula C

H

BrClF
BLD Pharm[1]
Molecular Weight 237.50 g/mol BLD Pharm[1]
Physical State Colorless to pale yellow liquidExtrapolated / Standard
Boiling Point ~100–104 °C at 15 mmHgGuidechem (Analog Data)[2]

Chemical Synthesis & Validation (The Appel Approach)

While phenethyl bromides can be synthesized using phosphorus tribromide (PBr


), the highly acidic byproducts (HBr) can trigger phenonium ion-mediated rearrangements or degrade sensitive functional groups. To ensure absolute structural fidelity, the Appel Reaction  is the preferred methodology. It operates under mild, neutral conditions, driving the conversion of 2-(2-chloro-4-fluorophenyl)ethanol to the target bromide via a reactive alkoxyphosphonium intermediate ().
Step-by-Step Synthesis Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(2-chloro-4-fluorophenyl)ethanol and 1.2 equivalents of carbon tetrabromide (CBr

    
    ) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
    
  • Thermal Control: Chill the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of ether byproducts and control the exothermic formation of the phosphonium salt.

  • Activation: Add 1.25 equivalents of triphenylphosphine (PPh

    
    ) portion-wise over 15 minutes.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification & TPPO Removal: Concentrate the crude mixture under reduced pressure. To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, triturate the residue in cold hexane/diethyl ether (9:1). TPPO will precipitate as a white solid, allowing the target bromide to be filtered off in the organic phase.

Self-Validating Checkpoint (NMR)

To validate the success of the


 inversion, perform a 

H NMR analysis of the concentrated filtrate. The protocol is self-validating: the starting alcohol exhibits a distinct triplet at ~3.8 ppm (CH

-OH). Upon successful bromination, this signal must completely disappear and be replaced by a new triplet shifted upfield to ~3.5 ppm (CH

-Br). Any residual signal at 3.8 ppm mandates re-subjection to the reaction conditions.

AppelSynthesis A 2-(2-Chloro-4-fluorophenyl)ethanol (Starting Material) B CBr4 + PPh3 (Anhydrous DCM, 0°C) A->B C Alkoxyphosphonium Ion (Reactive Intermediate) B->C Phosphine Attack D 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (Target Electrophile) C->D SN2 Inversion by Br-

Fig 1: Appel reaction workflow for synthesizing 1-(2-bromoethyl)-2-chloro-4-fluorobenzene.

Application Workflow: N-Alkylation in Drug Discovery

The primary application of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene is the N-alkylation of secondary amines (e.g., piperidine or piperazine derivatives) to build complex pharmacophores.

The critical challenge in this workflow is the competing E2 elimination pathway. Because the protons adjacent to the aromatic ring are highly acidic, the use of strong bases (like NaH or NaOH) will rapidly strip a proton, ejecting the bromide to form a useless 2-chloro-4-fluorostyrene byproduct. Therefore, a mild, heterogeneous base must be employed ().

Step-by-Step Alkylation Methodology
  • Assembly: In a dry round-bottom flask, combine 1.0 equivalent of the secondary amine nucleophile and 1.1 equivalents of 1-(2-bromoethyl)-2-chloro-4-fluorobenzene in anhydrous acetonitrile (MeCN).

  • Base Selection: Add 2.0 equivalents of finely powdered anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Causality: K
    
    
    CO
    
    
    is basic enough to scavenge the generated HBr but not strong enough to induce E2 elimination of the primary bromide.
  • Heating: Heat the suspension to 60–80 °C under reflux for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

Self-Validating Checkpoint (LC-MS)

Monitor the reaction progression via LC-MS. The validation of the product relies on the isotopic signature of the chlorine atom. The correct N-alkylated product must display a characteristic M and M+2 isotopic mass peak pattern in a strict 3:1 ratio . If the mass peak is present but lacks this 3:1 isotopic ratio, it indicates that unwanted dehalogenation of the aromatic ring has occurred during the reaction.

AlkylationWorkflow A 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene C K2CO3 / MeCN (Mild Base, 60°C) A->C B Secondary Amine (Pharmacophore Core) B->C D N-Alkylated Product (Target Compound) C->D Major (SN2) E Styrene Byproduct (E2 Elimination) C->E Minor (E2)

Fig 2: N-alkylation workflow highlighting the SN2 pathway versus the E2 elimination side-reaction.

References

  • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886 (2007). Available at:[Link]

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811 (1975). Available at:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons (7th Ed., 2013). Available at:[Link]

Sources

2-Chloro-4-fluorophenethyl Bromide: A Technical Guide to Chemical Sourcing, SN2 Reactivity, and API Synthesis Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As drug development professionals increasingly rely on halogenated pharmacophores to tune the pharmacokinetic and pharmacodynamic properties of Active Pharmaceutical Ingredients (APIs), the demand for specialized building blocks has surged. 2-Chloro-4-fluorophenethyl bromide (IUPAC: 1-(2-bromoethyl)-2-chloro-4-fluorobenzene) is a highly versatile alkylating agent.

From a structural design perspective, the unique di-halogenated phenyl ring serves a dual purpose: the fluorine atom at the para position effectively blocks oxidative metabolism by cytochrome P450 enzymes (improving metabolic half-life), while the ortho-chlorine atom induces a specific dihedral twist that is frequently utilized in structure-activity relationship (SAR) optimization to lock molecular conformations. This whitepaper provides an in-depth analysis of its chemical properties, global supplier landscape, and field-proven, self-validating protocols for its utilization in SN2 alkylations and Grignard C-C coupling reactions.

Chemical Identity & Physical Properties

Accurate chemical identification is the first step in establishing a robust synthetic workflow. The following table summarizes the core quantitative and structural data for 2-Chloro-4-fluorophenethyl bromide[1][2][3].

PropertyValue / Description
Common Name 2-Chloro-4-fluorophenethyl bromide
IUPAC Name 1-(2-bromoethyl)-2-chloro-4-fluorobenzene
CAS Number 958027-89-9
Molecular Formula C8H7BrClF
Molecular Weight 237.50 g/mol
MDL Number MFCD11110017
Electrophilic Site Primary aliphatic carbon (C1 of the ethyl chain)
Primary Utility Alkylating agent (SN2), Grignard precursor

Sourcing & Supplier Landscape

When scaling a synthetic route from the bench to the pilot plant, securing a reliable supply chain is critical. Due to its specialized substitution pattern, 2-Chloro-4-fluorophenethyl bromide is typically sourced from advanced fine chemical suppliers rather than commodity bulk distributors[4].

Supplier NameRegion / ReachProcurement Focus
BLD Pharm GlobalHigh-purity research quantities, catalog synthesis[2].
Leap Chem Co., Ltd. P.R. ChinaBulk and laboratory supply; scalable manufacturing[4].
BIOZOL Diagnostica GmbH Germany / EUReagents and analytical standards for R&D[4].
Guidechem Network Global AggregatorVendor comparison and custom synthesis inquiries[1].

Mechanistic Role in API Synthesis

Bimolecular Nucleophilic Substitution (SN2) Dynamics

Phenethyl bromides are primary alkyl halides that readily undergo SN2 reactions[5]. The primary carbon bearing the bromine atom is highly electrophilic and accessible. However, the adjacent benzylic position (C2) is slightly acidic. If a strong base is used during alkylation, an E2 elimination side-reaction can occur, yielding an unwanted substituted styrene derivative. Therefore, the causality dictates that we must use mild, non-nucleophilic bases (like K2CO3) in polar aprotic solvents to maximize SN2 substitution while suppressing E2 elimination[5].

SN2_Mechanism A Nucleophile (Secondary Amine) C Base / Solvent (K2CO3 / MeCN) A->C Mixed B Electrophile (2-Chloro-4-fluorophenethyl bromide) B->C Mixed D SN2 Transition State (Pentacoordinate Carbon) C->D Heating (60°C) E Target API (N-Alkylated Product) D->E Inversion of Config F Leaving Group (Bromide Salt) D->F Cleavage

Logical flow of SN2 N-alkylation utilizing 2-Chloro-4-fluorophenethyl bromide.

Organomagnesium (Grignard) Activation

Beyond heteroatom alkylation, 2-Chloro-4-fluorophenethyl bromide is an excellent precursor for carbon-carbon bond formation via Grignard reagents. The insertion of magnesium into the C-Br bond generates a powerful nucleophile capable of attacking carbonyls or imines[6]. The reaction requires anhydrous ethereal solvents (like THF) because the oxygen lone pairs coordinate to the magnesium center, stabilizing the highly reactive organometallic species.

Grignard_Workflow R 2-Chloro-4-fluorophenethyl bromide (Substrate) Mg Magnesium Turnings (Anhydrous THF) R->Mg Addition Init Initiation (I2 or 1,2-Dibromoethane) Mg->Init Activation Grig Grignard Reagent (Organomagnesium Intermediate) Init->Grig Oxidative Addition Elec Electrophile (e.g., Carbonyl Compound) Grig->Elec Nucleophilic Attack Prod C-C Coupled Product (API Scaffold) Elec->Prod Aqueous Workup

Workflow for Grignard reagent synthesis and subsequent C-C coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the integrity of the reaction before proceeding to the next step.

Protocol 1: N-Alkylation of a Secondary Amine (SN2)

Causality & Design: Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature leaves the amine nucleophile unsolvated and highly reactive. Potassium carbonate (K2CO3) is selected as it is a mild inorganic base that neutralizes the HBr byproduct without being strong enough to trigger E2 elimination.

  • Preparation : Charge a dry round-bottom flask with the secondary amine (1.0 eq) and anhydrous MeCN (10 mL/mmol).

  • Base Addition : Add finely powdered anhydrous K2CO3 (2.0 eq). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition : Add 2-Chloro-4-fluorophenethyl bromide (1.1 eq) dropwise. Optional: Add 0.1 eq of Potassium Iodide (KI) to initiate a Finkelstein reaction, converting the bromide to a more reactive iodide in situ.

  • Heating : Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Check : Withdraw a 50 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via LC-MS. You must observe the disappearance of the bromide isotope pattern (m/z ~236/238) and the appearance of the product mass. If unreacted bromide persists, do not increase the temperature (which risks styrene formation); instead, verify the base is not clumped and allow more time.

  • Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Preparation of the Grignard Reagent

Causality & Design: Wurtz homocoupling (where the formed Grignard reacts with unreacted starting material) is a major risk with phenethyl bromides[6]. To prevent this, the reaction must be initiated with a small amount of material, and the remaining bromide must be added slowly to keep its concentration low. 1,2-Dibromoethane is used as an entrainer to chemically scrub the passivating MgO layer off the magnesium turnings.

  • Setup : Flame-dry a 3-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush thoroughly with Argon.

  • Magnesium Activation : Add magnesium turnings (1.5 eq). Add enough anhydrous THF to just cover the turnings. Add a single crystal of Iodine (I2) or 2 drops of 1,2-dibromoethane. Stir until the iodine color fades or gentle bubbling is observed, indicating the Mg surface is active.

  • Initiation : Dissolve 2-Chloro-4-fluorophenethyl bromide (1.0 eq) in anhydrous THF (to make a 1M solution). Add 5% of this solution to the Mg turnings. Wait for an exothermic reaction to initiate (the solvent will begin to gently boil).

  • Controlled Addition : Once initiated, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux without external heating.

  • Self-Validation Check : After addition, stir for 1 hour at room temperature. The solution should turn a dark, clear grayish-brown, and most of the Mg turnings should be consumed. Quench a 100 µL aliquot in D2O and analyze via 1H NMR; the complete shift of the benzylic protons confirms successful organomagnesium formation.

Analytical Validation (HPLC / MS)

To accurately monitor the purity and reaction progress of 2-Chloro-4-fluorophenethyl bromide, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.

  • Column Selection : A low-silanol reverse-phase column (e.g., Newcrom R1 or equivalent C18) prevents peak tailing[7].

  • Mobile Phase : A gradient of Acetonitrile (MeCN) and Water.

  • Additives : While phosphoric acid provides sharp peaks for UV detection, it must be replaced with 0.1% Formic Acid if the method is coupled with Mass Spectrometry (LC-MS) to ensure compatibility with the ionization source[7].

References

  • SIELC Technologies , "Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column". 7

  • Guidechem , "1-(1-bromoethyl)-4-fluorobenzene 65130-46-3 - Guidechem". 1

  • BLD Pharm , "958027-89-9 | 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene". 2

  • BuyersGuideChem , "1-(2-Bromoethyl)-2-chloro-4-fluorobenzene | 958027-89-9". 4

  • BenchChem , "Phenethyl bromide - Benchchem". 5

  • BenchChem , "Phenethylmagnesium Bromide | Grignard Reagent | RUO".

  • Royal Society of Chemistry , "Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines". 6

Sources

A Senior Application Scientist's Guide to Halogenated Phenethyl Bromide Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1][2] The strategic introduction of halogen atoms onto this scaffold is a powerful medicinal chemistry tactic used to enhance biological activity, modulate metabolic stability, and fine-tune receptor-binding affinities.[3][4] This guide provides an in-depth technical overview of halogenated phenethyl bromide building blocks, covering their synthesis, underlying reaction mechanisms, and critical applications in drug discovery. We will explore field-proven experimental protocols and delve into the structure-activity relationships that govern the efficacy of these versatile compounds, offering researchers and drug development professionals a comprehensive resource for leveraging these key intermediates.

The Strategic Importance of the Halogenated Phenethylamine Scaffold

Phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant and neuromodulator.[1][5] Its simple structure—a phenyl ring attached to an ethylamine side chain—is the foundational template for a vast array of neuroactive compounds, including catecholamine neurotransmitters. The modification of this core structure is a central theme in medicinal chemistry.

Halogenation represents one of the most impactful modifications in modern drug design.[6] Approximately 30% of all small molecules approved by the U.S. FDA contain at least one halogen atom, a testament to the profound influence these elements have on a molecule's properties.[4] The introduction of bromine, chlorine, or iodine can dramatically alter a compound's lipophilicity, metabolic profile, and binding potency.[3][7] This is often due to a combination of steric and electronic effects, as well as the ability of heavier halogens (Cl, Br, I) to participate in "halogen bonding"—a highly directional, non-covalent interaction with Lewis bases in a protein's binding pocket that can significantly enhance drug-target affinity.[3][8]

Halogenated phenethyl bromides are therefore not merely intermediates; they are "privileged scaffolds" that combine the neuropharmacological relevance of the phenethylamine core with the potent modulating effects of halogens. They serve as versatile starting points for synthesizing libraries of compounds aimed at various biological targets.[9][10]

Core Synthesis Strategies and Mechanistic Rationale

The synthesis of halogenated phenethyl bromides requires two key transformations: halogenation of the aromatic ring and bromination of the ethyl side chain. The order and methodology of these steps are chosen based on the desired substitution pattern and the electronic nature of the starting materials.

Aromatic Halogenation via Electrophilic Aromatic Substitution (EAS)

The most common method for introducing a halogen onto the phenyl ring is through electrophilic aromatic substitution (EAS).[11][12] Because halogens like bromine are not sufficiently electrophilic to react directly with a stable aromatic ring, a Lewis acid catalyst is required to increase their electrophilicity.

The mechanism proceeds in three distinct steps:

  • Activation of the Electrophile: The Lewis acid (e.g., FeBr₃) coordinates with Br₂, polarizing the Br-Br bond and generating a highly reactive "super-electrophile".[13][14]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophilic bromine atom.[11] This step breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]

  • Deprotonation and Re-aromatization: A weak base removes a proton from the carbon bearing the new bromine substituent, collapsing the C-H bond back into the ring and restoring the highly stable aromatic system.[13] The catalyst is regenerated in this final step.

EAS_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Re-aromatization Br2 Br-Br Complex δ+Br-Brδ-•••FeBr₃ Br2->Complex Lewis Acid Catalyst FeBr3 FeBr₃ FeBr3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Activated Electrophile Benzene Aromatic Ring Benzene->Sigma π-cloud attacks Br⁺ Deprotonation Sigma Complex Product Aryl Bromide Deprotonation->Product Deprotonation HBr HBr Deprotonation->HBr Regen_Cat FeBr₃ Deprotonation->Regen_Cat Catalyst Regenerated cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: Mechanism of Electrophilic Aromatic Bromination.

Synthesis of the Phenethyl Bromide Moiety

Creating the bromoethyl side chain can be achieved through several methods, most commonly via nucleophilic substitution of a corresponding alcohol.

  • From 2-Phenylethanol: The hydroxyl group of 2-phenylethanol can be substituted with bromine using hydrobromic acid (HBr), often in the presence of a strong dehydrating acid like sulfuric acid (H₂SO₄) to facilitate the reaction.[15] The sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.

  • From Ethylbenzene via Radical Bromination: For benzylic bromination (at the carbon adjacent to the ring), reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator are used.[16] This method is highly selective for the benzylic position.

Integrated Synthetic Workflow

In practice, a medicinal chemist must decide on the order of reactions. For example, one might start with a substituted phenylethanol, perform aromatic halogenation, and then convert the alcohol to the bromide. Alternatively, one could halogenate phenethyl bromide directly. The choice depends on the directing effects of the substituents and potential side reactions.

Synthetic_Workflow Start Substituted Phenethylamine Precursor Step1 Reaction 1: Electrophilic Aromatic Halogenation Start->Step1 Intermediate1 Halogenated Phenethylamine Intermediate Step1->Intermediate1 Step2 Reaction 2: Side-Chain Bromination (e.g., from corresponding alcohol) Intermediate1->Step2 Product Final Product: Halogenated Phenethyl Bromide Step2->Product

Caption: A generalized workflow for synthesizing the target building blocks.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

This protocol is adapted from established methods for converting a primary alcohol to an alkyl bromide.[15]

  • Objective: To synthesize (2-Bromoethyl)benzene via nucleophilic substitution.

  • Materials:

    • 2-Phenylethanol (1 mole)

    • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)

    • 48% Hydrobromic Acid (HBr) (1.25 mole)

    • 10% Sodium Carbonate (Na₂CO₃) solution

    • Anhydrous Calcium Chloride (CaCl₂) or Potassium Carbonate (K₂CO₃)

    • Deionized Water

    • Diethyl ether or Dichloromethane for extraction

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated H₂SO₄ to 2-phenylethanol while cooling in an ice bath. Causality: The acid protonates the hydroxyl group, making it an excellent leaving group (H₂O).

    • Addition of HBr: Slowly add the 48% HBr solution to the cooled mixture.

    • Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

    • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

    • Neutralization: Wash the organic layer sequentially with water, then with 10% sodium carbonate solution until effervescence ceases (to neutralize any remaining acid), and finally with water again.[15] Causality: Removing acidic impurities is crucial to prevent degradation of the product during storage or subsequent steps.

    • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂ or K₂CO₃, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The crude (2-Bromoethyl)benzene can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Electrophilic Bromination of 2,5-Dimethoxyphenethylamine

This protocol demonstrates the direct bromination of an activated aromatic ring.[17]

  • Objective: To synthesize 4-bromo-2,5-dimethoxyphenethylamine.

  • Materials:

    • 2,5-Dimethoxyphenethylamine (1 mole)

    • Elemental Bromine (Br₂) (1 mole)

    • Glacial Acetic Acid

  • Methodology:

    • Dissolution: Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid in a flask protected from light. Causality: Acetic acid serves as a polar solvent that can solubilize both the starting material and the bromine.

    • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10°C. Causality: The methoxy groups are strongly activating, making the ring highly susceptible to electrophilic attack, so a strong Lewis acid catalyst is not required. Slow, cooled addition controls the exothermic reaction and minimizes side products.

    • Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

    • Precipitation and Isolation: The product, often as a salt, may precipitate from the solution. The product can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization, often as its hydrochloride salt, to achieve high purity.[17]

Application in Drug Discovery & Structure-Activity Relationships (SAR)

Halogenated phenethyl bromides are instrumental in synthesizing ligands for a variety of CNS targets, particularly G-protein coupled receptors like the serotonin (5-HT) receptors.

The Power of Halogen Bonding

A key reason for the efficacy of bromo-substituted compounds is their ability to form halogen bonds. A bromine atom on a drug molecule can have a region of positive electrostatic potential (a "sigma-hole") opposite the C-Br covalent bond.[3] This positive region can interact favorably with an electron-rich atom, such as a backbone carbonyl oxygen or a serine hydroxyl group, in a receptor's binding site.[8] This interaction is highly directional and can provide an additional anchoring point, increasing both binding affinity and selectivity.

Halogen_Bond cluster_protein Protein Backbone cluster_ligand Ligand P_C C P_O O P_C->P_O C=O L_R R L_Br Br L_R->L_Br L_Br->P_O Halogen Bond (R-Br ••• O=C)

Caption: A halogen bond between a bromo-ligand and a protein carbonyl.

Quantitative SAR Insights

The position and type of halogen have a predictable, quantifiable impact on biological activity. By systematically varying the halogenation pattern, medicinal chemists can optimize a lead compound.

Target/ActivityHalogen PositionObservationCitation(s)
5-HT₂A Receptor Affinity para (4-position)Alkyl or halogen groups at the para position exert a positive effect on binding affinity.[18][19][20]
β-Adrenolytic Activity 2,5-dihaloMore potent receptor blockade compared to 2,4-dihalogenated derivatives.[21]
β-Adrenolytic Activity 3,4-dihaloThe weakest β-adrenolytic effects observed in the series.[21]

This data clearly demonstrates that halogenation is not a stochastic process. For 5-HT₂A ligands, for example, a bromine at the 4-position is a rational starting point for design.[20] Similarly, for developing β-blockers from this scaffold, focusing on 2,5-disubstitution would be a more productive strategy than exploring 3,4-disubstitution.[21]

Conclusion and Future Perspectives

Halogenated phenethyl bromide building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis is well-understood, relying on fundamental organic reactions like electrophilic aromatic substitution and nucleophilic substitution. Their true power lies in the predictable and potent influence of the halogen substituent on the resulting molecule's pharmacological profile, from enhancing receptor affinity through halogen bonding to tuning its metabolic fate.

Future advancements will likely focus on developing more selective and environmentally benign halogenation methods. The use of halogenase enzymes, which perform highly regio- and stereoselective halogenations under mild conditions, represents a promising frontier that could provide access to novel chemical matter and more efficient synthetic routes.[7] As our understanding of the subtle interplay between halogen atoms and biological systems deepens, the strategic application of these building blocks will continue to drive the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (2024, October 18).
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
  • Wikipedia.
  • Wikipedia. Phenethylamine.
  • Dr. Axe. (2020, March 10). Phenylethylamine Health Benefits, Uses, Side Effects, Dosage.
  • Consensus. Phenethylamine Effects On Neurotransmission.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85.
  • Korea Science. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Sungkyunkwan University. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.
  • Leah4sci. (2014, February 18).
  • PMC. IMPORTANCE OF β-PHENYLETHYLAMINE (PEA) NEURONAL SYSTEM, EQUIVALENT TO D-NEURON SYSTEM AND TAAR1 LIGAND NEURON SYSTEM.
  • Alfa Chemistry. N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine.
  • PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • Chemistry LibreTexts. (2019, June 5). 18.
  • PMC.
  • Auburn University. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal.
  • Google Patents. EP0345478A1 - Process for the production of chloromethyl phenethyl bromide.
  • Chemical Bull.
  • Benchchem. Phenethyl bromide.
  • Benchchem.
  • Journal of the American Chemical Society. (2020, April 6).
  • PharmaBlock.
  • Google Patents.
  • Benchchem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • CymitQuimica. CAS 103-63-9: Phenethyl bromide.
  • ResearchGate. (2019, March 27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.
  • SpringerLink. (2024, October 15).
  • PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • Royal Society of Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology.
  • PMC. (2018, April 30). Halogenase engineering and its utility in medicinal chemistry.
  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

Sources

Strategic Synthesis Guide: Conversion of 2-Chloro-4-fluorophenethyl Alcohol to Alkyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the conversion of 2-chloro-4-fluorophenethyl alcohol (CAS: 214262-87-0) to its corresponding alkyl bromide, 2-chloro-4-fluorophenethyl bromide .

This intermediate is a critical building block in the synthesis of fluorinated pharmaceuticals (e.g., antipsychotics, kinase inhibitors) and agrochemicals, where the specific halogen substitution pattern confers metabolic stability and lipophilicity.

Executive Summary

The transformation of 2-chloro-4-fluorophenethyl alcohol to 2-chloro-4-fluorophenethyl bromide is a nucleophilic substitution of a primary alcohol. While chemically straightforward, the presence of electron-withdrawing groups (Cl at ortho, F at para) on the aromatic ring introduces specific process challenges:

  • Electronic Deactivation: The electron-poor ring reduces the risk of intramolecular Friedel-Crafts cyclization (a common side reaction in electron-rich phenethyl analogs).

  • Elimination Risk: The inductive withdrawal by the halogenated ring increases the acidity of the benzylic protons (

    
     to the ring, 
    
    
    
    to the leaving group), heightening the risk of E2 elimination to form 2-chloro-4-fluorostyrene .

This guide prioritizes the Phosphorus Tribromide (


)  route for scalability and the Appel Reaction  for high-fidelity laboratory synthesis.

Strategic Route Selection

ParameterMethod A: Phosphorus Tribromide (

)
Method B: Appel Reaction (

)
Method C: HBr /

Mechanism

via Trialkyl Phosphite

via Oxyphosphonium salt

/

Hybrid
Scalability High (Industrial Standard)Low (Atom economy poor)High
Conditions Mild (0°C to RT)Neutral / MildHarsh (Reflux, Acidic)
Impurity Profile

(water soluble), Styrene (trace)

(difficult removal),

Polymerized Styrene, Rearrangements
Recommendation Primary Choice for >10g scale.Secondary Choice for <5g or acid-sensitive substrates.Not Recommended due to elimination risk.

Mechanistic Pathway & Side Reactions[1]

The following diagram illustrates the competition between the desired substitution (


) and the undesired elimination (

) pathways. The electron-poor ring destabilizes any carbocation character, enforcing a strict

mechanism, but also acidifies the benzylic protons.

ReactionPathway Figure 1: Mechanistic divergence. The electron-withdrawing ring increases benzylic acidity, risking styrene formation. Substrate 2-Chloro-4-fluorophenethyl alcohol Activation Activated Intermediate (Dibromophosphite) Substrate->Activation PBr3 / 0°C Product TARGET: 2-Chloro-4-fluorophenethyl bromide Activation->Product SN2 Attack (Br-) Major Pathway SideProduct SIDE REACTION: 2-Chloro-4-fluorostyrene Activation->SideProduct E2 Elimination (High Temp / Base)

Detailed Technical Protocol: The Route

This protocol is optimized for a 50 mmol scale. It minimizes elimination by strictly controlling temperature during the activation phase.

Materials & Safety[2]
  • Precursor: 2-Chloro-4-fluorophenethyl alcohol (CAS: 214262-87-0).[1][2]

  • Reagent: Phosphorus Tribromide (

    
    ) - DANGER:  Reacts violently with water/alcohol. Corrosive.
    
  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Equipment: 3-neck flask, addition funnel,

    
     atmosphere, ice/salt bath.
    
Step-by-Step Procedure
  • Setup:

    • Charge the 3-neck flask with 2-chloro-4-fluorophenethyl alcohol (9.43 g, 50 mmol) and anhydrous DCM (50 mL).

    • Cool the system to -5°C to 0°C under a nitrogen blanket.

    • Why: Low temperature prevents immediate exotherm and suppresses elimination.

  • Addition:

    • Dilute

      
       (1.9 mL, 20 mmol, 0.4 equiv) in DCM (10 mL).
      
    • Add dropwise over 30 minutes. Maintain internal temperature < 5°C .

    • Note: Theoretical stoichiometry is 0.33 eq, but 0.4 eq ensures full conversion without large excess.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C).

    • Stir for 3–4 hours.

    • IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2) or GC.[3][4] The alcohol spot should disappear.

  • Quenching (Critical):

    • Cool back to 0°C.

    • Slowly add saturated

      
        (50 mL). Caution: Gas evolution (
      
      
      
      ) and HBr neutralization.
    • Why: Neutralizing the acid immediately prevents acid-catalyzed polymerization of any styrene byproduct.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      . Filter and concentrate under reduced pressure.[5]
      
  • Purification:

    • The crude oil is likely sufficiently pure (>95%) for many applications.

    • High Purity: Vacuum distillation is required due to high boiling point.

    • Estimated BP: ~125–130°C at 15 mmHg. (Based on 4-F analog BP of 102°C/17mmHg).[3]

Workflow Diagram

PBr3Workflow Figure 2: Step-by-step workflow for PBr3 mediated bromination. Start Start: 50mmol Alcohol in dry DCM Cool Cool to -5°C (N2 Atmosphere) Start->Cool Add Add PBr3 (0.4 eq) Dropwise over 30 min Cool->Add React Warm to RT Stir 3-4 Hours Add->React Quench Quench: Sat. NaHCO3 (Control CO2 evolution) React->Quench Workup Phase Sep -> Dry (MgSO4) -> Concentrate Quench->Workup Distill Vacuum Distillation (~125°C @ 15mmHg) Workup->Distill

Alternative Protocol: The Appel Reaction

Best for small-scale (<5g) or when strict neutrality is required.

  • Dissolve alcohol (1.0 eq) and

    
      (1.25 eq) in dry DCM at 0°C.
    
  • Add

    
      (1.25 eq) portion-wise. The solution will turn slightly yellow.
    
  • Stir at RT for 2 hours.

  • Workup: Add pentane or hexane to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter through a silica pad.
    
  • Concentrate filtrate.

Critical Quality Attributes (CQA) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Styrene Formation Olefinic protons in NMR (5.0-6.0 ppm).Reaction temp too high or workup too basic.Keep reaction <25°C. Avoid strong caustic wash.
Incomplete Reaction Starting material remains.Old/Hydrolyzed

.
Use fresh reagent. Distill

if liquid is orange/brown.
Low Yield Emulsion during workup.Phosphorous acid esters.[6]Ensure thorough quenching with water/bicarb before separation.

Analytical Validation:

  • 1H NMR (

    
    ):  Look for the triplet shift.
    
    • 
      -OH: 
      
      
      
      ~3.8 ppm.
    • 
      -Br: 
      
      
      
      ~3.5-3.6 ppm (Upfield shift relative to alcohol is small but distinct; integration is key).
    • Aromatic Region: 2-Cl-4-F pattern (dd and multiplet) remains unchanged.

References

  • Chemical Identity: 2-(4-Fluorophenyl)ethyl Bromide (Analogous Reference). PubChem Compound Summary for CID 573153. Link

  • Methodology (PBr3): Harrison, G. C., & Diehl, H. beta-Phenylethyl bromide. Organic Syntheses, Coll. Vol. 3, p.727 (1955). Link

  • Methodology (Appel): Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Safety Data: Sigma-Aldrich Safety Data Sheet for 2-Fluorophenethyl bromide (Structural Analog). Link

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols.

Introduction: The Significance of Solubility in Research and Development

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a halogenated aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. The principle of "like dissolves like" governs solubility, where the compatibility between the solute and solvent's intermolecular forces dictates the extent of dissolution. For a substituted haloalkane such as this, its solubility is not always straightforward and necessitates empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

  • Polarity: The presence of electronegative halogen atoms (Bromo, Chloro, Fluoro) induces dipoles in the molecule, creating polar regions. However, the overall molecule has a significant nonpolar character due to the benzene ring and the ethyl chain. This dual nature suggests that it will be more soluble in solvents of intermediate polarity.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. It is not capable of hydrogen bonding as a donor, which will limit its solubility in protic solvents like water.[3][4]

Predicted Solubility:

Based on these characteristics, 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is predicted to be:

  • Highly soluble in: Non-polar to moderately polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane. The energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[3][4]

  • Sparingly soluble to insoluble in: Highly polar and protic solvents like water and ethanol. The strong hydrogen bonding network in these solvents would require a significant amount of energy to disrupt, which is not compensated by the weaker interactions with the haloalkane.[4][5]

The following table provides a qualitative prediction of solubility in a range of common organic solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneHighDominated by van der Waals forces, similar to the solute.
Polar Aprotic Dichloromethane, Tetrahydrofuran (THF), AcetoneHigh to ModerateGood balance of polarity to interact with the solute's dipoles without strong hydrogen bonding.
Polar Protic Ethanol, MethanolLow to Sparingly SolubleThe solvent's strong hydrogen bonds are not easily disrupted by the solute.
Highly Polar Protic WaterInsolubleSignificant energy is needed to break the hydrogen bonds in water, with weak solute-water interactions.[3][4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various organic solvents.[6][7][8]

Objective: To quantitatively determine the solubility of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene in a selection of organic solvents at a specified temperature.

Materials:

  • 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh a precise amount of solute C Add excess solute to each vial A->C B Add a known volume of solvent to vials B->C D Place vials in a constant temperature bath C->D E Stir for a set period (e.g., 24-48 hours) to ensure saturation D->E F Allow solid to settle E->F G Withdraw a known volume of the supernatant F->G H Filter the sample to remove undissolved solid G->H I Dilute the filtrate to a known concentration H->I J Analyze the concentration using a suitable analytical method (e.g., HPLC) I->J K Calculate the solubility (e.g., in mg/mL or mol/L) J->K

Sources

Methodological & Application

Alkylation protocols using 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkylation Strategies using 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Introduction & Molecule Profile

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of CNS-active agents (e.g., serotonin/dopamine modulators).[1] Its structure features a highly reactive primary alkyl bromide "warhead" and a stable aryl halide core (2-Cl, 4-F) that serves as a pharmacophore or a handle for subsequent cross-coupling reactions.[1]

This guide details protocols for attaching this phenethyl moiety to nucleophiles (amines, thiols, phenols) while preserving the aryl halide pattern and preventing common side reactions like styrene elimination.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene
Molecular Formula

Molecular Weight 237.50 g/mol
Reactivity Class Primary Alkyl Halide (

Active); Aryl Halide (Inert to

)
Primary Hazard Alkylating agent (Potential Vesicant/Mutagen)
Storage 2-8°C, under Argon/Nitrogen (Light Sensitive)

Mechanistic Insight: The vs. E2 Competition

The primary challenge in using phenethyl bromides is the competition between Nucleophilic Substitution (


)  and Beta-Elimination (E2) .[1]
  • The

    
     Pathway (Desired):  The nucleophile attacks the 
    
    
    
    -carbon, displacing bromide. This is favored by polar aprotic solvents and moderate bases.[1]
  • The E2 Pathway (Undesired): The base deprotonates the

    
    -carbon (benzylic position), causing the expulsion of bromide and the formation of a styrene derivative  (2-chloro-4-fluorostyrene).[1] This is favored by high temperatures, strong/bulky bases (e.g., 
    
    
    
    -BuOK), and steric hindrance.

Key Control Strategy: To maximize yield, use the mildest base possible that still deprotonates the nucleophile, and maintain reaction temperatures below 80°C unless necessary.

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol based on nucleophile type and solubility.

ReactionLogic Start Select Nucleophile Type Amine Secondary Amine (e.g., Piperidine) Start->Amine Thiol Thiol / Phenol Start->Thiol WeakNu Weak Nucleophile (Aniline/Amide) Start->WeakNu MethodA Protocol A: Standard Carbonate (ACN, K2CO3, 60°C) Amine->MethodA Standard MethodB Protocol B: Phase Transfer (DCM/H2O, TBAB) Thiol->MethodB Biphasic Preferred MethodC Protocol C: Finkelstein-Assisted (Acetone, NaI cat.) WeakNu->MethodC Boost Reactivity

Figure 1: Protocol Selection Matrix.[1] Choose Protocol A for standard amines, B for sensitive thiols, and C for sluggish nucleophiles.

Experimental Protocols

Protocol A: Standard N-Alkylation (The "Workhorse" Method)

Best for: Secondary amines (piperidines, piperazines) and robust primary amines.[1]

Reagents:

  • Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (ACN), anhydrous [0.1 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add the Amine and Acetonitrile. Stir until dissolved.

  • Base Addition: Add

    
     in one portion.[1] The mixture will be a suspension.
    
  • Reagent Addition: Add 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene dropwise via syringe.

    • Why? Slow addition prevents local high concentrations that might favor dimerization if the amine is primary.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

    • Endpoint: Disappearance of the bromide starting material (

      
       approx 4.5 min on C18).
      
  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Rinse the pad with EtOAc.
  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

Validation Check:

  • If the product contains a vinyl signal in

    
     NMR (
    
    
    
    5.5–6.7 ppm), elimination occurred. Lower the temperature to 40°C or switch to Protocol B.
Protocol B: Finkelstein-Assisted Alkylation

Best for: Weak nucleophiles (anilines, amides) or when reaction rate is too slow.[1]

Mechanism: Sodium Iodide (NaI) reacts with the alkyl bromide to form an in situ alkyl iodide.[1][2] The iodide is a better leaving group (weaker bond, less basic), accelerating the


 attack by the nucleophile.

Reagents:

  • Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (1.0 equiv)[1]

  • Nucleophile (1.0 equiv)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)[1]

  • Base:

    
     or DIPEA (N,N-Diisopropylethylamine)[1]
    
  • Solvent: Acetone (if using

    
    ) or DMF (if using DIPEA)[1]
    

Step-by-Step Procedure:

  • Catalyst Pre-mix: Dissolve the alkyl bromide and NaI in the solvent. Stir at RT for 30 mins.

    • Observation: A white precipitate (NaBr) may form if Acetone is used.[1]

  • Addition: Add the Nucleophile and Base.

  • Reaction: Heat to reflux (Acetone: ~56°C) or 60°C (DMF).

  • Workup: Remove solvent.[1] Redissolve residue in EtOAc/Water. Wash with aqueous sodium thiosulfate (

    
    ) to remove any iodine discoloration.[1]
    
Protocol C: Phase Transfer Catalysis (PTC)

Best for: Thiols, Phenols, and scale-up operations where anhydrous conditions are difficult.[1]

Reagents:

  • Solvent System: Dichloromethane (DCM) / Water (1:1 ratio)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

  • Base: Sodium Hydroxide (NaOH) (2.0 equiv, dissolved in the water layer)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the alkyl bromide and nucleophile in DCM. Add the TBAB.

  • Initiation: Add the aqueous NaOH solution vigorously.

  • Agitation: Stir rapidly (>1000 RPM). The reaction occurs at the interface or via the transport of the nucleophile into the organic phase by the quaternary ammonium salt.

  • Completion: Usually complete within 2–6 hours at Room Temperature.

    • Advantage:[1][2][3][4] The mild temperature (RT) virtually eliminates the risk of styrene formation.

Data & Optimization Guide

Solvent Compatibility Matrix
SolventPolarityReaction RateRisk of EliminationRecommended For
Acetonitrile (ACN) HighFastModerateGeneral Purpose
DMF / DMSO Very HighVery FastHigh (if heated >80°C)Weak Nucleophiles
Acetone MediumModerateLowFinkelstein (NaI)
DCM LowSlow (unless PTC used)Very LowScale-up / Labile groups
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Nucleophile is too bulky or weak.[1]Add 10-50 mol% NaI (Protocol B). Switch solvent to DMF.
Styrene Formation (Vinyl peaks in NMR)Base is too strong or Temp too high.[1]Switch from

to

or

.[1] Reduce Temp by 20°C.
Dialkylation (For primary amines)Primary amine is over-reactive.[1]Use excess amine (3-5 equiv) or use a protecting group strategy (e.g., Boc-amine).[1]

Mechanism Visualization

The following diagram illustrates the specific atomic pathway, highlighting the critical transition state where steric hindrance from the ortho-chloro group on the phenyl ring is minimal due to the ethyl linker, allowing efficient substitution.

Mechanism Reactants Reagents: Nu: + R-CH2-CH2-Br TS Transition State [Nu---C---Br]‡ Reactants->TS SN2 Attack SideProduct Elimination (Side): Styrene + H-Nu Reactants->SideProduct Base abstraction of beta-H (Heat/Bulky Base) Product Product: R-CH2-CH2-Nu TS->Product Inversion

Figure 2: Mechanistic pathway showing the competition between the desired substitution and the elimination side-reaction.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [1]

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. [1]

  • PubChem Compound Summary. (2025). 1-(2-Bromoethyl)-4-fluorobenzene (Analogous Reactivity Data). National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Installation of the 2-Chloro-4-fluorophenethyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 2-chloro-4-fluorophenethyl moiety is a high-value pharmacophore in medicinal chemistry, often utilized to modulate lipophilicity (


), metabolic stability, and receptor binding affinity. Structurally, it consists of an ethyl spacer attached to a phenyl ring substituted with a chlorine at the ortho position and a fluorine at the para position.[1]

Mechanistic Advantages:

  • Metabolic Blocking: The para-fluorine blocks CYP450-mediated oxidation at the most reactive site of the aromatic ring.

  • Conformational Bias: The ortho-chlorine introduces steric bulk that can restrict rotation around the ethyl-phenyl bond, potentially locking the pharmacophore into a bioactive conformation.

  • Electronic Tuning: The combination of the electron-withdrawing fluorine and chlorine atoms alters the

    
    -stacking potential of the aryl ring.
    

This guide details the selection of reagents and optimized protocols for attaching this group to nucleophilic scaffolds (amines, phenols, thiols).[1]

Reagent Landscape & Selection

Commercial availability of the direct alkylating agent (bromide/iodide) can be sporadic.[1] Therefore, the most robust strategy relies on the commercially available alcohol or acetic acid precursors.[1]

Key Reagents Table
Reagent ClassChemical NameCAS No.RoleAvailability
Primary Precursor 2-(2-Chloro-4-fluorophenyl)ethanol 214262-87-0 Core starting material for all electrophiles.High
Precursor Acid 2-Chloro-4-fluorophenylacetic acid177985-32-9Precursor to the alcohol (via reduction).High
Electrophile (In situ) 2-Chloro-4-fluorophenethyl bromideN/A (Synth)Standard alkylating agent (

).
Low (Make in-situ)
Electrophile (In situ) 2-Chloro-4-fluorophenethyl mesylateN/A (Synth)Highly reactive alkylating agent.Make in-situ
Aldehyde 2-(2-Chloro-4-fluorophenyl)acetaldehydeN/A (Synth)Reagent for reductive amination.Unstable (Prep fresh)

Critical Distinction: Do not confuse this moiety with 2-chloro-4-fluorobenzyl (one carbon spacer). The CAS for the benzyl alcohol is 208186-84-9. Ensure your supplier provides the phenethyl (two carbon) analog.[1]

Decision Logic & Workflow

The choice of method depends on the nucleophile's basicity and the stability of the scaffold.

G Start Target Nucleophile Amine_Sec Secondary Amine (Robust) Start->Amine_Sec Amine_Prim Primary Amine (Sensitive) Start->Amine_Prim Phenol Phenol / Imide Start->Phenol Route_Alk S_N2 Alkylation (Protocol A/B) Amine_Sec->Route_Alk Preferred Route_RedAm Reductive Amination (Protocol C) Amine_Prim->Route_RedAm Avoids Over-alkylation Phenol->Route_Alk Requires Base Route_Mits Mitsunobu Reaction (Protocol D) Phenol->Route_Mits Mild Conditions Product 2-Cl-4-F-Phenethyl Product Route_Alk->Product Route_RedAm->Product Route_Mits->Product

Caption: Decision tree for selecting the optimal synthetic pathway based on the nucleophilic substrate.

Experimental Protocols

Protocol A: Synthesis of the Activated Electrophile (Mesylate)

Use this protocol to generate a reactive species from the commercially available alcohol.[1]

Rationale: Phenethyl mesylates are often superior to halides due to faster reaction kinetics and easier purification (crystallization vs. distillation).[1]

Materials:

  • Substrate: 2-(2-Chloro-4-fluorophenyl)ethanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Setup: Dissolve 2-(2-chloro-4-fluorophenyl)ethanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add

    
     followed by the dropwise addition of MsCl. The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane) for disappearance of alcohol.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Usage: The resulting mesylate is typically a waxy solid or oil and is sufficiently pure for the next step without chromatography.

Protocol B: Alkylation of Amines (General Procedure)

Ideal for secondary amines or robust heterocycles.[1]

Materials:

  • Electrophile: 2-Chloro-4-fluorophenethyl mesylate (from Protocol A) or Bromide.

  • Nucleophile: Target amine (1.0 equiv).[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv) for lower reactivity amines.[1]
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) — Finkelstein activation.[1]

Step-by-Step:

  • Mixture: Combine the amine, base, and NaI in

    
    .
    
  • Addition: Add the mesylate (1.1–1.2 equiv) dissolved in a minimal amount of solvent.

  • Heating: Heat to 60–80°C.

    • Note: Phenethyl electrophiles are prone to E2 elimination (forming the styrene) if heated too aggressively with strong bases.[1]

      
       is preferred over stronger bases like NaH.
      
  • Monitoring: Monitor for the formation of the product and the potential styrene byproduct (2-chloro-4-fluorostyrene).

  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Protocol C: Reductive Amination (For Primary Amines)

Prevents over-alkylation common with primary amines.[1]

Pre-requisite: Oxidation of 2-(2-chloro-4-fluorophenyl)ethanol to the acetaldehyde using Dess-Martin Periodinane (DMP) or Swern conditions. Note: The aldehyde is prone to polymerization; use immediately.

Materials:

  • Aldehyde: 2-(2-Chloro-4-fluorophenyl)acetaldehyde (1.0 equiv).

  • Amine: Primary amine (1.0 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv).[1]
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Additive: Acetic acid (1.0 equiv) (if amine is basic).[1]

Step-by-Step:

  • Imine Formation: Mix amine and aldehyde in DCE at RT for 30–60 minutes.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    
Protocol D: Mitsunobu Reaction

Best for attaching phenols or imides without generating a separate electrophile.[1]

Materials:

  • Alcohol: 2-(2-Chloro-4-fluorophenyl)ethanol (1.0 equiv).[3]

  • Nucleophile: Phenol / Sulfonamide / Imide (

    
    ) (1.0 equiv).[1]
    
  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.2 equiv).[1]
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv).[1]

  • Solvent: THF or Toluene (anhydrous).[1]

Step-by-Step:

  • Dissolution: Dissolve the alcohol, nucleophile, and

    
     in THF. Cool to 0°C.[2]
    
  • Addition: Add DIAD dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then RT overnight.

  • Workup: Concentrate. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide), or use column chromatography directly.[1]

Troubleshooting & Optimization

IssueCauseSolution
Styrene Formation E2 Elimination of the ethyl group.Lower reaction temp; switch from

to

or

; use Protocol C (Reductive Amination).
Low Conversion Steric hindrance of the ortho-chloro group.Add NaI catalyst (Protocol B); Switch to DMF at 80°C; Use microwave irradiation.
Over-alkylation Primary amine attacking twice.Use Protocol C (Reductive Amination) or protect the amine (e.g., Boc) and alkylate, then deprotect.[1]

References

  • PubChem. 2-(2-Chloro-4-fluorophenyl)ethanol Compound Summary. CID 2733236.[3] Available at: [Link][1][3]

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination).[1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[1] (Review of Mitsunobu applicability).

Sources

Application Note: Strategic Synthesis of Antiviral Oxadiazole Derivatives with Phenethyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for constructing oxadiazole-based antiviral candidates featuring a phenethyl (


) linker. Oxadiazoles act as hydrolytically stable bioisosteres of amides and esters, while the phenethyl moiety provides a flexible hydrophobic spacer critical for occupying the S1/S2 pockets of viral proteases (e.g., SARS-CoV-2 Mpro, HIV-1 Protease) or the hydrophobic clefts of capsid proteins (e.g., Picornaviruses). This guide compares and details the Amidoxime Route  (for 1,2,4-isomers) and the Diacylhydrazide Route  (for 1,3,4-isomers), emphasizing optimized coupling reagents (T3P, CDI) and cyclization techniques (Microwave vs. Superbase).

Scientific Rationale & Retrosynthesis

The Phenethyl Linker in Antiviral SAR

In antiviral drug design, the linker region is not merely a connector; it dictates the orientational freedom of the pharmacophore. The phenethyl group is particularly privileged in protease inhibitors.

  • Flexibility: The two-carbon chain allows the terminal phenyl ring to adjust its conformation to maximize

    
    -
    
    
    
    stacking or
    
    
    -cation interactions within the enzyme active site (e.g., Tyr or His residues in viral proteases).
  • Lipophilicity: It enhances cell permeability and metabolic stability compared to shorter benzyl or longer propyl linkers, which often suffer from rapid oxidation or steric clashes.

Retrosynthetic Logic

The synthesis is approached via two primary disconnections depending on the desired isomer.

Retrosynthesis cluster_legend Pathway Logic Target1 Target A: 3-Phenethyl-1,2,4-Oxadiazole Amidoxime Amidoxime Precursor (Ph-CH2-CH2-C(NOH)NH2) Target1->Amidoxime Cyclodehydration Acid1 Aryl Carboxylic Acid (Ar-COOH) Target1->Acid1 Acylation Target2 Target B: 2-Phenethyl-1,3,4-Oxadiazole Hydrazide Hydrocinnamic Hydrazide (Ph-CH2-CH2-CONHNH2) Target2->Hydrazide Cyclodehydration Acid2 Aryl Carboxylic Acid (Ar-COOH) Target2->Acid2 Coupling Nitrile Hydrocinnamonitrile (Ph-CH2-CH2-CN) Amidoxime->Nitrile NH2OH·HCl Ester Hydrocinnamic Ester (Ph-CH2-CH2-COOMe) Hydrazide->Ester N2H4·H2O Legend Blue: 1,2,4-Isomer Route Red: 1,3,4-Isomer Route

Figure 1: Retrosynthetic analysis showing the divergence from hydrocinnamic acid derivatives.

Protocol A: Synthesis of 3-Phenethyl-1,2,4-Oxadiazoles

Mechanism: The reaction proceeds via the O-acylation of an amidoxime followed by intramolecular cyclodehydration. Advantage: Regioselective formation of the 1,2,4-isomer.

Materials
  • Precursor: Hydrocinnamonitrile (3-phenylpropionitrile).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Carbonyldiimidazole (CDI) or Propylphosphonic Anhydride (T3P).
  • Solvents: Ethanol (EtOH), DMF, DMSO.

Step 1: Synthesis of the Phenethyl Amidoxime
  • Dissolution: Dissolve Hydrocinnamonitrile (10 mmol, 1.31 g) in absolute EtOH (30 mL).

  • Activation: Add

    
     (20 mmol, 1.39 g) and 
    
    
    
    (20 mmol, 1.68 g). Note: Using carbonate prevents the formation of unwanted amide byproducts compared to strong hydroxides.
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The nitrile spot (

    
    ) should disappear, replaced by the polar amidoxime (
    
    
    
    ).
  • Workup: Filter the hot solution to remove salts. Concentrate the filtrate in vacuo. Recrystallize the residue from isopropanol/hexane to obtain N'-hydroxy-3-phenylpropanimidamide as white crystals.

Step 2: One-Pot Acylation and Cyclization (The CDI Method)

Rationale: CDI is preferred over acid chlorides for library synthesis as it avoids HCl generation and allows the use of sensitive carboxylic acids.

  • Activation of Acid: In a flame-dried flask, dissolve the requisite Aryl Carboxylic Acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add CDI (1.1 equiv) in one portion.

  • Gas Evolution: Stir at Room Temperature (RT) for 30–60 mins. Observation:

    
     evolution indicates active acyl-imidazole formation.
    
  • Addition: Add the Phenethyl Amidoxime (1.0 equiv) prepared in Step 1.

  • O-Acylation: Stir at RT for 1 hour. This forms the uncyclized O-acylamidoxime intermediate.

  • Cyclization (Thermal): Heat the reaction mixture to 110°C for 4–6 hours.

    • Optimization: For thermally sensitive substrates, use Microwave Irradiation at 100°C for 20 minutes to effect cyclization with cleaner profiles.

  • Workup: Cool to RT. Pour into ice-water (50 mL). Extract with EtOAc (

    
     mL). Wash organics with saturated 
    
    
    
    and brine.[1] Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexane).
    

Protocol B: Synthesis of 2-Phenethyl-1,3,4-Oxadiazoles

Mechanism: Dehydrative cyclization of N,N'-diacylhydrazines. Advantage: Symmetrical electronic distribution; often higher solubility than 1,2,4-isomers.

Materials
  • Precursor: Hydrocinnamic acid (3-phenylpropionic acid) or its methyl ester.

  • Reagents: Hydrazine hydrate (

    
    ), Burgess Reagent or 
    
    
    
    .
Step 1: Synthesis of Hydrocinnamic Acid Hydrazide
  • Reaction: Dissolve Methyl Hydrocinnamate (10 mmol) in EtOH (20 mL). Add Hydrazine hydrate (50 mmol, excess).

  • Reflux: Reflux for 4 hours.

  • Isolation: Cool to RT. The hydrazide often precipitates. If not, concentrate and triturate with cold ether. Filter and dry to obtain 3-phenylpropanehydrazide .

Step 2: Coupling and Cyclization (The Burgess Reagent Route)

Rationale: Traditional


 cyclization is harsh. The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) allows cyclization under mild, neutral conditions, preserving chiral centers or sensitive moieties on the antiviral scaffold.
  • Coupling: Dissolve 3-phenylpropanehydrazide (1.0 equiv) and the target Aryl Carboxylic Acid (1.0 equiv) in DCM. Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir 12h at RT.
    
  • Isolation of Diacylhydrazide: Wash with 1M HCl, then sat.

    
    . Concentrate to yield the linear intermediate.
    
  • Cyclization: Dissolve the linear diacylhydrazide (1.0 equiv) in anhydrous THF. Add Burgess Reagent (2.0 equiv).

  • Microwave: Irradiate at 100°C for 10–15 minutes (or reflux 2h).

  • Workup: Concentrate THF. Dissolve residue in EtOAc/Water. Extract, dry, and purify via chromatography.

Experimental Workflow & Quality Control

Workflow Start Start Synthesis QC1 QC: NMR/LCMS (Intermediate Purity >90%) Start->QC1 Precursor Synthesis Cyclization Cyclization Step (Heat/Microwave) QC1->Cyclization Pass QC2 QC: TLC (Disappearance of Polar Spot) Cyclization->QC2 QC2->Cyclization Incomplete (Add Reagent/Heat) Purification Flash Chromatography (Silica Gel) QC2->Purification Complete FinalQC Final Validation (1H/13C NMR, HRMS, HPLC >95%) Purification->FinalQC

Figure 2: Step-by-step workflow with integrated Quality Control checkpoints.

Quality Control Specifications
  • 1H NMR (DMSO-

    
    ):  The phenethyl linker typically shows two triplets (or multiplets) around 
    
    
    
    2.9–3.1 ppm (
    
    
    adjacent to Ph) and
    
    
    3.1–3.3 ppm (
    
    
    adjacent to Oxadiazole).
  • 13C NMR: Look for the characteristic oxadiazole carbons:

    • 1,2,4-Oxadiazole: C5 (

      
       175-180 ppm) and C3 (
      
      
      
      165-170 ppm).
    • 1,3,4-Oxadiazole: C2/C5 (

      
       160-165 ppm).
      
  • Purity: Antiviral screening requires HPLC purity

    
     to avoid false positives from toxic intermediates.
    

Biological Context & Applications

These protocols are specifically tuned for developing inhibitors against:

  • SARS-CoV-2 Mpro: The phenethyl group mimics the P1/P2 residues of the viral polyprotein substrate.

  • Picornaviruses (e.g., Enterovirus D68): Analogs of Pleconaril where the central isoxazole is replaced by 1,2,4-oxadiazole to improve solubility while maintaining capsid binding.

  • HIV-1 Protease: The linker provides the necessary spacing to span the catalytic aspartate dyad.

References

  • Synthesis of 1,2,4-Oxadiazoles (Review): Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry."[2][3][4][5][6] J. Med. Chem. 2012. Link

  • One-Pot Superbase Method: Baykov, S. et al. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters." Tetrahedron 2017. 4[7][8][9]

  • Pleconaril Analogs (Enterovirus): Haupenthal, J. et al. "The Evolution of Pleconaril: Modified O-Alkyl Linker Analogs." Molecules 2020. 7

  • SARS-CoV-2 Mpro Inhibitors: Li, G. et al.[10] "Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors."[11] Bioorg. Chem. 2022.[6] 11[7][8][9][12]

  • Burgess Reagent Cyclization: Brain, C. T. et al. "A new procedure for the synthesis of 1,3,4-oxadiazoles." J. Org. Chem. 1997. Link

Sources

Preparation of Grignard reagents from 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Preparation of 2-(2-Chloro-4-fluorophenyl)ethylmagnesium Bromide

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Polyhalogenated Systems The synthesis of Grignard reagents from 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene presents a classic chemoselectivity challenge. The substrate contains three distinct halogen sites:

  • Aliphatic Bromide (Target):

    
     C-Br bond. High reactivity.
    
  • Aromatic Chloride (Bystander):

    
     C-Cl bond. Moderate stability.
    
  • Aromatic Fluoride (Bystander):

    
     C-F bond. High stability (generally inert to Mg under standard conditions).
    

The Solution: Kinetic Control Successful magnesiation relies on exploiting the significant kinetic difference between aliphatic C-Br insertion and aromatic C-Cl insertion. By controlling temperature and concentration, we can selectively insert Magnesium into the ethyl bromide chain while leaving the aromatic ring halogens intact for downstream cross-coupling or nucleophilic aromatic substitution (


) applications.

Critical Failure Modes to Avoid:

  • Wurtz Homocoupling: The primary side reaction for phenethyl halides is dimerization to form 1,4-diarylbutanes. This is driven by high local concentrations of the alkyl halide reacting with the formed Grignard.

    • Mitigation: High dilution and "Starve-Feed" addition rates.

  • Elimination: Formation of the styrene derivative via dehydrohalogenation.

    • Mitigation: Strict temperature control (

      
      C).
      

Part 2: Materials & Equipment

Reagents:

  • Substrate: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (Purity >98%).

  • Magnesium: Turnings, Grignard grade (washed with dilute HCl, water, acetone, and ether, then dried if oxidized; otherwise, fresh turnings).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).[1]
    
    • Note:

      
       suppresses Wurtz coupling better but offers lower solubility. THF is recommended for process scalability, provided addition rates are strictly controlled.
      
  • Activator: Iodine (

    
    ) crystals or 1,2-Dibromoethane.[1]
    
  • Inert Gas: Argon (preferred due to density) or Nitrogen (dried).[1]

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried or oven-dried).

  • Reflux Condenser with inert gas inlet.[2]

  • Pressure-Equalizing Addition Funnel.

  • Internal Thermometer.

  • Magnetic Stirrer or Overhead Stirrer (critical for keeping Mg suspended).[1]

Part 3: Experimental Protocol

Step 1: System Preparation & Activation
  • Assembly: Assemble glassware while hot (from oven) and cool under a stream of dry Argon.

  • Charging Mg: Add Magnesium turnings (1.2 equivalents relative to substrate) to the flask.

    • Pro-Tip: Mechanically crush a few turnings inside the flask with a glass rod to expose fresh metal surfaces.

  • Solvent & Activator: Add enough anhydrous THF to just cover the Mg turnings. Add a single crystal of Iodine.[2]

    • Visual Cue: The solution will turn dark brown/purple.

Step 2: Initiation
  • Starter Charge: Prepare a solution of the substrate (10% of total mass) in anhydrous THF. Add 1–2 mL of this solution directly to the Mg.

  • Thermal Shock: Heat the mixture gently with a heat gun or warm water bath.

  • Observation: Initiation is confirmed when:

    • The purple Iodine color fades to colorless/gray.

    • Spontaneous bubbling (exotherm) occurs at the Mg surface.

    • The solvent temperature rises without external heating.

Step 3: Propagation (The "Starve-Feed" Method)[1]
  • Dilution: Dissolve the remaining substrate in anhydrous THF (Ratio: 1g substrate : 5-8 mL solvent). High dilution is critical to prevent dimerization.

  • Controlled Addition: Transfer the solution to the addition funnel. Begin dropwise addition to the stirring Mg suspension.

  • Temperature Regulation: Maintain the internal temperature between 20°C and 30°C .

    • Why? Temperatures

      
      C increase the risk of attacking the Ar-Cl bond or causing elimination. Temperatures 
      
      
      
      C may stall the reaction, leading to dangerous accumulation of unreacted halide.
  • Duration: Adjust addition rate so the entire volume is added over 45–60 minutes.

Step 4: Digestion & Completion
  • Post-Stirring: Once addition is complete, stir the gray/black suspension at room temperature for an additional 1–2 hours.

  • Settling: Stop stirring and allow excess Mg to settle. The supernatant should be a clear, dark gray to brown solution.

Part 4: Validation (Titration)

Do not assume yield. Titrate using the Knochel Method (LiCl/Iodine) or standard acid-base back-titration.

Simple Acid-Base Titration Protocol:

  • Take a 1.00 mL aliquot of the Grignard solution.

  • Quench into 10.00 mL of 0.1 M HCl (standardized).

  • Add phenolphthalein indicator.

  • Back-titrate the excess acid with 0.1 M NaOH.

  • Calculation:

    
    [1]
    

Part 5: Troubleshooting & Safety

IssueDiagnosisCorrective Action
No Initiation Mg surface passivated (oxide layer).[1]Add 2 drops of 1,2-dibromoethane. Sonicate briefly if possible. Scratch Mg with glass rod.[3]
White Precipitate Wurtz coupling dimer (MgBr2 byproduct) or moisture ingress.[1]Check inert seal.[2] If Wurtz, reduce addition rate significantly and increase solvent volume.[1]
Rapid Exotherm Runaway reaction.Emergency: Remove heat, apply ice bath immediately. Stop addition.
Low Yield Homocoupling or reaction with Ar-Cl.Lower temperature to 0–5°C (requires more active Mg/Rieke Mg). Switch solvent to

.

Safety Hazards:

  • Flammability: THF/Ether vapors are highly flammable. Ground all equipment.

  • Reactivity: The product reacts violently with water to release heat and gas.

  • Toxicology: The fluorinated substrate is a potential skin sensitizer. Handle in a fume hood.

Part 6: Visualization (Pathway Logic)

The following diagram illustrates the reaction logic, competing pathways, and critical control points.

GrignardPathways Substrate 1-(2-Bromoethyl)- 2-chloro-4-fluorobenzene Mg Activated Mg (THF, 25°C) Substrate->Mg Initiation (I2) Radical Radical Intermediate [R• •MgBr] Mg->Radical SET Mechanism Target TARGET GRIGNARD: 2-(2-chloro-4-fluorophenyl) ethylmagnesium bromide Radical->Target Path A: Insertion (Major, Kinetic Control) Wurtz SIDE PRODUCT: 1,4-Bis(2-chloro-4-fluorophenyl)butane (Wurtz Dimer) Radical->Wurtz Path B: Dimerization (High Conc. Risk) Styrene SIDE PRODUCT: 2-Chloro-4-fluorostyrene (Elimination) Radical->Styrene Path C: Elimination (High Temp Risk) ArGrignard SIDE PRODUCT: Ar-MgBr / Ar-MgCl species (Scrambling) Target->ArGrignard Path D: Metal-Halogen Exchange (Long reaction times) Control1 CONTROL: Slow Addition Control1->Wurtz Suppresses Control2 CONTROL: Temp < 30°C Control2->Styrene Suppresses Control2->ArGrignard Suppresses

Caption: Reaction pathway analysis showing the target insertion (Green) versus competing Wurtz coupling and elimination pathways (Red), managed by kinetic controls.

References

  • Organic Syntheses. (1978). 3-Alkyl-1-alkynes Synthesis: 3-Ethyle-1-hexyne. Organic Syntheses, 58, 1. Retrieved from [Link]

  • Knochel, P., et al. (2006).[1] Functionalized Grignard Reagents. Handbook of Functionalized Organometallics. (General Reference for titration methods).

Sources

Troubleshooting & Optimization

Purification methods for 2-chloro-4-fluorophenethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex purification challenges you face in the lab, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-chloro-4-fluorophenethyl bromide. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them. This guide is structured to empower you with the knowledge to adapt, troubleshoot, and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-chloro-4-fluorophenethyl bromide?

When synthesizing 2-chloro-4-fluorophenethyl bromide, impurities typically arise from the starting materials, side reactions, or incomplete reactions. The most common synthetic route involves the bromination of 2-(2-chloro-4-fluorophenyl)ethanol.

Common Impurities Include:

  • Unreacted Starting Material: 2-(2-chloro-4-fluorophenyl)ethanol.

  • Acidic Byproducts: Hydrogen bromide (HBr) or other acid catalysts used in the synthesis.[1]

  • Solvent Residues: Dichloromethane, acetonitrile, or other solvents used during the reaction.

  • Over-brominated or Isomeric Products: Depending on the synthetic route, minor isomers may form.

  • Side-Reaction Products: Ethers can form as a side reaction if an alcohol is the starting material.[1]

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: My crude product is a dark-colored oil. What is the first purification step I should take?

A dark color often indicates the presence of acidic impurities or trace amounts of elemental bromine, which can result from the oxidation of bromide ions.[1] The essential first step is a liquid-liquid extraction or an "aqueous wash" to remove these water-soluble and acidic contaminants.

Initial Purification Workflow:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes acidic impurities like HBr, which are then extracted into the aqueous layer.[1]

  • Follow with a wash using a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

This initial workup often significantly improves the color and purity of the product before more rigorous purification methods are employed.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[2] For 2-chloro-4-fluorophenethyl bromide, which is moderately polar, silica gel is the most common and effective stationary phase.[3][4]

Q3: How do I select the right solvent system (mobile phase) for column chromatography?

The goal is to find a solvent system where your desired compound has an Rf (retardation factor) value of approximately 0.35 on a Thin Layer Chromatography (TLC) plate.[3] This provides the optimal balance for good separation.

Solvent Selection Protocol:

  • Start with a non-polar solvent: Begin with 100% hexanes or heptane.

  • Gradually increase polarity: Add a more polar solvent, such as ethyl acetate or dichloromethane, in increasing percentages (e.g., 2%, 5%, 10%, 20%).

  • Analyze by TLC: Spot your crude mixture on a TLC plate and develop it in each test solvent system.

  • Identify the optimal system: The ideal system will show clear separation between the spot for your product and the spots for impurities.

Solvent System (Hexane:Ethyl Acetate) Typical Observation Recommendation
98:2Product Rf is too low (<0.1)Increase polarity (add more ethyl acetate)
90:10Product Rf is ~0.3-0.4, good separation from impuritiesOptimal Starting Point
70:30Product Rf is too high (>0.7)Decrease polarity (use less ethyl acetate)

This table provides a general guideline; optimal ratios must be determined experimentally.

Q4: My compounds are co-eluting or the separation is very poor. What can I do to improve resolution?

Poor resolution in column chromatography can stem from several factors. Here’s a troubleshooting guide:

  • Improper Column Packing: Air bubbles or channels in the stationary phase lead to uneven solvent flow and poor separation.[3] Always pack the column carefully, either via a wet slurry method or by dry packing followed by careful solvent equilibration.[2][5]

  • Overloading the Column: The amount of crude material should typically be 1-5% of the weight of the silica gel.[3] Overloading leads to broad bands that overlap.

  • Incorrect Flow Rate: A slower flow rate generally results in better separation and narrower bands.[5] If using flash chromatography, apply gentle air pressure to achieve a steady, controlled flow.

  • Mobile Phase Polarity: If separation is poor, consider using a less polar solvent system (gradient elution). Start with a very non-polar solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[4]

Workflow & Decision Making for Purification

The following diagram outlines the logical workflow for purifying crude 2-chloro-4-fluorophenethyl bromide.

PurificationWorkflow Crude Crude Product (Dark Oil) Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Assess Assess Purity (TLC/NMR) Wash->Assess HighPurity High Purity Product Assess->HighPurity Purity >98% Impure Product Still Impure Assess->Impure Purity <98% Column Column Chromatography Impure->Column Polar Impurities Present Distill Vacuum Distillation (If thermally stable) Impure->Distill Non-volatile Impurities Final Pure Product (>95%) Column->Final Distill->Final

Caption: Decision workflow for purification.

Advanced Purification Techniques

Q5: My product is still slightly impure after chromatography. Would recrystallization or distillation be effective?
  • Recrystallization: This technique is most effective if your compound is a solid at room temperature and you can find a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold.[6] For an oily compound like 2-chloro-4-fluorophenethyl bromide, a two-solvent recrystallization (e.g., dissolving in a minimal amount of a good solvent like ethyl acetate and then adding a poor solvent like hexanes until cloudy) at a very low temperature might induce crystallization.[7][8]

  • Vacuum Distillation: This is an excellent method for purifying liquids, especially if the impurities are non-volatile (e.g., baseline impurities on TLC). Since phenethyl bromides can be sensitive to high temperatures, vacuum distillation is preferred as it lowers the boiling point. The boiling point of the related 2-fluorophenethyl bromide is 73-75 °C at 20 mmHg, providing a good estimate for the conditions required.

Step-by-Step Protocol: Flash Column Chromatography

This protocol details the purification of ~1 gram of crude 2-chloro-4-fluorophenethyl bromide.

Materials:

  • Glass chromatography column (40-50 mm diameter)

  • Silica gel (20-50 g, 230-400 mesh)

  • Sand (acid-washed)

  • Eluent (e.g., 95:5 Hexane:Ethyl Acetate, determined by TLC)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Preparation (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer (~1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle into a uniform bed.[5]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This is known as "dry loading."[4]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica.

    • Collect the eluting solvent in fractions (e.g., 10-15 mL per tube).

    • Monitor the separation by spotting fractions onto a TLC plate.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2-chloro-4-fluorophenethyl bromide.

Principle of Chromatographic Separation

The following diagram illustrates how compounds are separated on a silica gel column based on polarity.

ChromatographyPrinciple cluster_column Silica Gel Column (Polar) cluster_elution Elution Order column_top Sample Loaded (Mixture) column_mid Non-Polar Impurity (elutes first) Product Polar Impurity (elutes last) column_bot Eluent Flow (Non-Polar) A Non-Polar column_mid:f0->A Fastest B Product column_mid:f1->B Intermediate C Polar column_mid:f2->C Slowest eluent Mobile Phase (e.g., Hexane/EtOAc) eluent->column_top:f0 Carries sample through column A->B B->C

Caption: Separation principle in normal-phase chromatography.

References

  • Chemguide. (n.d.). Making Halogenoalkanes (Haloalkanes). Retrieved from [Link]

  • University of Baghdad. (n.d.). Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Unacademy. (n.d.). Common Methods of Preparation for Haloalkanes. Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? r/chemistry. Retrieved from [Link]

  • CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (n.d.). Google Patents.
  • PubChem. (n.d.). 4-Fluorophenethyl bromide. Retrieved from [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents.
  • CK-12 Foundation. (2026, January 1). Preparation of Haloalkanes. Retrieved from [Link]

  • EPA. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from [Link]

  • chemrevise. (n.d.). 4.2.2 Haloalkanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 4-Fluorophenethyl Bromide. Retrieved from [Link]

  • US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. (n.d.). Google Patents.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

Sources

Technical Support Center: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the storage, stability, and handling of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene .

This compound is a phenethyl bromide derivative , characterized by a primary alkyl bromide side chain attached to an electron-deficient aromatic ring. Its stability profile is distinct from simple aryl halides (like 1-bromo-2-chloro-4-fluorobenzene) due to the high reactivity of the bromoethyl group.

Storage Stability, Handling & Troubleshooting Guide

Part 1: Core Storage & Handling Directives

The Stability Profile

This molecule contains a 2-bromoethyl side chain (


). Unlike the stable halogen atoms directly attached to the benzene ring (Cl, F), this alkyl bromide is a "leaving group" prone to two primary degradation pathways:
  • Elimination: Loss of HBr to form 2-chloro-4-fluorostyrene . This is the most critical risk, often accelerated by heat or light.

  • Hydrolysis: Reaction with ambient moisture to form 2-(2-chloro-4-fluorophenyl)ethanol and HBr.

Mandatory Storage Conditions

To maximize shelf life (typically 12–24 months), adhere to these strict parameters:

ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of spontaneous dehydrobromination (elimination).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation of the styrene impurity if formed.
Light Amber Glass / Foil Wrap The C-Br bond is photosensitive. UV light can induce homolytic cleavage, generating radicals that accelerate degradation.
Container Teflon-lined cap HBr (a degradation byproduct) is corrosive and can degrade standard rubber septa, leading to further contamination.

Part 2: Troubleshooting & FAQs

Q1: The liquid has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: This indicates the formation of Bromine (


)  or conjugated impurities.
  • Cause: Photo-oxidation or advanced elimination where HBr has oxidized.

  • Action:

    • Check Acidity: Hold a piece of damp pH paper above the open vial. If it turns red immediately, significant HBr has evolved.

    • Purification: If the color is light yellow, the compound can often be purified by passing it through a short plug of neutral alumina or silica gel (eluting with hexanes/EtOAc) to remove the polar impurities and HBr.

    • Critical Failure: If the liquid is dark brown or viscous, polymerization of the styrene byproduct has likely occurred. Discard.

Q2: I see a new set of peaks in the NMR around 5.0–6.0 ppm. What are these?

Diagnosis: These are likely vinylic protons , indicating the elimination product: 2-chloro-4-fluorostyrene .

  • Mechanism: Spontaneous loss of HBr.

    
    
    
  • Resolution: Styrenes are difficult to separate by simple distillation due to polymerization risks. Column chromatography is recommended.

Q3: Can I store this compound in a solution (e.g., DMSO or DMF)?

Recommendation: NO.

  • Reasoning: Polar aprotic solvents like DMSO and DMF can accelerate nucleophilic substitution (

    
    ) or elimination reactions even at room temperature.
    
  • Best Practice: Store neat (undiluted). If a stock solution is required, use non-nucleophilic, non-polar solvents like Dichloromethane (DCM) or Toluene , and keep it at -20°C for no longer than 1 week.

Part 3: Quality Control & Analysis Protocols

Degradation Pathway Visualization

The following diagram illustrates the specific breakdown routes for 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene.

DegradationPathways Compound 1-(2-Bromoethyl)- 2-chloro-4-fluorobenzene (Target) Styrene 2-Chloro-4-fluorostyrene (Elimination Impurity) Compound->Styrene Heat / Light (-HBr) Alcohol 2-(2-Chloro-4-fluorophenyl)ethanol (Hydrolysis Impurity) Compound->Alcohol Moisture (H2O) (Hydrolysis) Polymer Polymerized Material (Viscous/Dark) Styrene->Polymer Time / Radical Initiator

Figure 1: Primary degradation pathways. The elimination pathway (Red) is the dominant mode of failure during improper storage.

Rapid Purity Check Protocol (H-NMR)

Use this protocol to validate integrity before critical experiments.

  • Solvent: Dissolve 10 mg in

    
     (Chloroform-d).
    
  • Key Diagnostic Signals:

    • Target (Ethyl Chain): Look for two triplets (approx. 3.2 ppm and 3.6 ppm ) corresponding to the

      
       moiety.
      
    • Impurity A (Styrene): Check for complex multiplets in the 5.3 – 6.7 ppm region (vinylic protons).

    • Impurity B (Alcohol): Check for a triplet shift change to approx. 3.8 ppm (

      
      ).
      

Part 4: Emergency Stabilization

If you suspect the compound is degrading (e.g., slight acrid smell of HBr):

  • Scavenge Acid: Add a small amount of solid Potassium Carbonate (

    
    )  or a strip of Copper wire  to the storage vial. This neutralizes trace HBr, which otherwise acts as an autocatalyst for further decomposition.
    
  • Re-Seal: Purge the headspace with Argon immediately.

  • Freeze: Move to -20°C storage if possible, but ensure the vial is sealed against moisture condensation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(2-Bromoethyl)-4-chlorobenzene (Analogous Structure). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard protocols for drying and purifying unstable alkyl halides).
  • Sigma-Aldrich (Merck).Technical Bulletin: Handling and Storage of Organobromine Compounds. (General industry standard for stabilizing phenethyl bromides).

Validation & Comparative

Structural Validation and Purity Assessment: 1H NMR Analysis of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Go/No-Go" Spectral Signature

In drug development, 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a critical alkylating agent, often synthesized from its corresponding alcohol, 2-(2-chloro-4-fluorophenyl)ethanol . The conversion of the hydroxyl group to a bromide is a pivotal step that alters the lipophilicity and reactivity of the scaffold.

For a senior scientist, the "Go/No-Go" decision relies on two specific spectral events:

  • The Aliphatic Shift: The diagnostic upfield shift of the terminal methylene triplet from

    
    3.85 ppm (Alcohol) to 
    
    
    
    3.55 ppm (Bromide).
  • The Elimination Check: The absolute absence of vinylic protons (5.0–6.0 ppm), which would indicate the formation of the styrenyl impurity (elimination side-product).

This guide compares the target molecule against its primary precursor and potential impurities, providing a robust framework for structural validation.

Mechanistic Insight: Why the Spectrum Changes[1]

To interpret the spectrum accurately, one must understand the electronic environment governing the chemical shifts.

The Halogen Effect (Aliphatic Region)

The transformation involves replacing an Oxygen atom (Electronegativity


) with a Bromine atom (

).
  • Precursor (

    
    ):  The high electronegativity of oxygen heavily deshields the adjacent protons, pushing them downfield to 
    
    
    
    3.8–3.9 ppm.
  • Target (

    
    ):  Bromine is less electronegative than oxygen. Consequently, the adjacent methylene protons are more shielded and appear upfield relative to the alcohol, typically centering around 3.5–3.6 ppm.
    
The Fluorine Coupling (Aromatic Region)

The aromatic region is non-trivial due to the presence of Fluorine-19 (


, 100% abundance). Unlike a standard chloro-benzene, the 

nucleus couples strongly with aromatic protons.
  • 
     Coupling:  Expect large coupling constants. Ortho-coupling (
    
    
    
    ) is typically 6–10 Hz, often comparable to ortho-proton coupling (
    
    
    ), leading to complex multiplets rather than simple doublets.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its synthetic precursor (Alternative A) and its elimination impurity (Alternative B).

Table 1: Comparative Chemical Shift Data ( )
FeatureTarget Molecule (Alkyl Bromide)Alternative A (Precursor Alcohol)Alternative B (Styrene Impurity)Diagnostic Value
Terminal

3.55 ppm (Triplet)3.85 ppm (Triplet)N/A (Replaced by vinyl)Primary Indicator.

shift upfield confirms conversion.
Benzylic

3.22 ppm (Triplet)2.98 ppm (Triplet)N/A Secondary check. Bromine's inductive effect slightly deshields the

-position.
Vinyl Protons Absent Absent 5.35, 5.70 ppm (Doublets)Purity Check. Presence indicates elimination side-reaction.
Hydroxyl (

)
Absent ~1.8 - 2.5 ppm (Broad s)Absent Variable signal; unreliable for quantification but useful for qualitative checks.
Aromatic Region 6.9 – 7.4 ppm (Complex)6.9 – 7.3 ppm (Complex)7.0 – 7.5 ppm (Shifted)Used to confirm the 1,2,4-substitution pattern.

Note: Chemical shifts are approximate (


) and concentration-dependent.

Detailed Spectral Assignment (Target Molecule)

The Aliphatic Chain
  • 
     3.55 (t, 
    
    
    
    ):
    This signal is a clear triplet. If the sample is impure, you may see a "roof effect" leaning towards the benzylic triplet.
  • 
     3.22 (t, 
    
    
    
    ):
    Slightly downfield compared to the alcohol precursor due to the heavy atom effect of the bromine two bonds away.
The Aromatic Ring (1,2,4-Substitution)

The presence of Fluorine splits these signals significantly.

  • 
     7.15 (dd, 
    
    
    
    ):
    The proton ortho to the ethyl group.
  • 
     7.10 (dd, 
    
    
    
    ):
    The proton between Cl and F. The small coupling (2.5 Hz) is the meta-coupling to H-5 or F.
  • 
     6.95 (td, 
    
    
    
    ):
    The proton ortho to Fluorine. The "td" (triplet of doublets) arises because
    
    
    (ortho) and
    
    
    (ortho to H-6) are similar in magnitude (
    
    
    8 Hz), appearing as a pseudo-triplet, further split by the meta H-3.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between the alcohol and bromide, follow this protocol.

Step 1: Sample Preparation
  • Solvent: Use

    
      (Chloroform-d) labeled with 0.03% TMS.
    
    • Why?

      
       minimizes hydrogen bonding, keeping the spectral lines sharp. DMSO-
      
      
      
      is an alternative but will shift any residual
      
      
      signals significantly downfield (to
      
      
      4.5 ppm), which can actually help quantify trace starting material.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause peak broadening in the aliphatic region.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 5 seconds (minimum).

    • Critical: Aromatic protons adjacent to Fluorine often have longer

      
       relaxation times. A short D1 will lead to under-integration of the aromatic region, skewing your ratio of Aliphatic:Aromatic protons (should be 4:3).
      
  • Scans (NS): 16 scans are sufficient for purity checks; 64 scans for detecting <1% impurities.

Step 3: Processing & Validation
  • Reference: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Integration: Normalize the aromatic region to 3.00 H .

  • Validation Calculation:

    • Check the integral of the triplet at 3.55 ppm. It must be 2.00 H (

      
      ).
      
    • If the integral is < 1.9, check for the styrene impurity (vinyl protons).

    • If the integral is > 2.1, check for residual solvent peaks (e.g., diethyl ether

      
       at 3.48 ppm) overlapping.
      

Visualization: Decision Logic & Pathway

The following diagrams illustrate the synthesis monitoring logic and the spectral assignment flow.

Diagram 1: Reaction Monitoring Decision Tree

ReactionMonitoring Start Crude Reaction Mixture CheckVinyl Check 5.0 - 6.0 ppm (Vinyl Region) Start->CheckVinyl VinylPresent Peaks Present: Elimination Impurity (Styrene) CheckVinyl->VinylPresent Yes VinylAbsent Region Clear CheckVinyl->VinylAbsent No CheckAliphatic Check 3.5 - 3.9 ppm (Methylene Region) VinylAbsent->CheckAliphatic Signal385 Triplet at 3.85 ppm: Unreacted Alcohol CheckAliphatic->Signal385 Only 3.85 Signal355 Triplet at 3.55 ppm: Target Bromide CheckAliphatic->Signal355 Only 3.55 Mix Two Triplets Observed: Incomplete Conversion CheckAliphatic->Mix Both

Caption: Logic flow for assessing reaction completion and purity based on 1H NMR chemical shifts.

Diagram 2: Spectral Assignment Logic (Aromatic Region)

AromaticAssignment F19 Fluorine-19 Effect (Spin-Active) H3 H-3 (btwn Cl/F) Expected: Doublet F19->H3 Splits Signal H5 H-5 (adj to F) Expected: Doublet F19->H5 Splits Signal H3_Obs Observed: dd (J_HF + J_H5) H3->H3_Obs H5_Obs Observed: td (J_HF large + J_H6) H5->H5_Obs H6 H-6 (adj to Ethyl) Expected: Doublet H6_Obs Observed: dd (Dominated by J_H5) H6->H6_Obs

Caption: Impact of 19F-coupling on the multiplicity of aromatic protons in the 1,2,4-substituted ring.

References

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., vol. 62, no. 21, 1997, pp. 7512–7515.

  • National Institute of Standards and Technology (NIST). "1-Bromo-4-chloro-2-fluorobenzene IR/Mass Specs (Analogous Structure Data)." NIST Chemistry WebBook.

  • PubChem. "2-(2-Chloro-4-fluorophenyl)ethanol Compound Summary."[1] National Library of Medicine.

  • Reich, H. J. "19F NMR Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (General reference for Alkyl Halide shifts).

Sources

A Comparative Guide to the Reactivity of Phenethyl Bromide vs. Phenethyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic organic chemistry, the choice between an alkyl bromide and an alkyl chloride is a frequent and critical decision point. This guide provides an in-depth, objective comparison of the reactivity of phenethyl bromide and phenethyl chloride, grounded in fundamental chemical principles and supported by experimental data. We will explore the causal factors behind their reactivity differences and provide a validated experimental protocol for their empirical comparison.

Theoretical Framework: Understanding the Reactivity Differential

The reactivity of phenethyl halides in nucleophilic substitution reactions is primarily dictated by the identity of the halogen atom, which functions as the leaving group. Two key physical-organic principles account for the superior reactivity of phenethyl bromide over phenethyl chloride: the inherent ability of the leaving group to stabilize a negative charge and the strength of the carbon-halogen bond.

The Decisive Role of the Leaving Group

In both bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions, the rate-determining step involves the cleavage of the carbon-halogen bond.[1][2] A good leaving group is a species that can stabilize the negative charge it acquires upon departure.[3] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

This trend is explained by two main factors:

  • Basicity: There is an inverse relationship between basicity and leaving group ability; weaker bases are better leaving groups.[1] Since HBr is a stronger acid than HCl, its conjugate base, the bromide ion (Br⁻), is a weaker base than the chloride ion (Cl⁻).[5] Therefore, bromide is more stable as an independent anion and a more effective leaving group.[4][6]

  • Polarizability: The bromide ion is larger and its electron cloud is more diffuse (more polarizable) than that of the chloride ion.[4] This allows the negative charge to be spread over a larger volume, resulting in greater stabilization.[4]

Carbon-Halogen Bond Dissociation Energy (BDE)

The cleavage of the carbon-halogen bond is a critical event in the rate-determining step of substitution reactions. Consequently, a weaker bond, which requires less energy to break, leads to a lower activation energy and a faster reaction rate.[1] The average bond dissociation energy for a C-Br bond is approximately 276-285 kJ/mol, which is significantly lower than the ~339 kJ/mol required to break a C-Cl bond.[7][8][9] This weaker C-Br bond contributes directly to the higher reactivity of phenethyl bromide.

The following diagram illustrates the transition state of an SN2 reaction, highlighting the simultaneous bond-forming and bond-breaking steps. The lower BDE of the C-Br bond facilitates the progression through this high-energy state.

Caption: Generalized SN2 transition state for a phenethyl halide (X = Br or Cl).

Experimental Evidence: A Quantitative Comparison

The theoretical principles are borne out by extensive experimental kinetic data. In nucleophilic substitution reactions, alkyl bromides consistently react faster than their corresponding alkyl chlorides under identical conditions.

PropertyPhenethyl ChloridePhenethyl BromideRationale for Reactivity Difference
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more polarizable, making it a better leaving group.[4][5]
C-X Bond Energy ~339 kJ/mol~276 kJ/molThe C-Br bond is weaker and requires less energy to cleave.[8]
Relative SN2 Rate 1~50 - 100The combination of a better leaving group and weaker C-X bond significantly accelerates the reaction rate for the bromide.

Note: Relative rates are approximate and can vary based on the nucleophile, solvent, and temperature.

The enhanced reactivity of phenethyl bromide makes it the preferred substrate in many synthetic applications where a faster reaction or milder conditions are required. Phenethyl chloride may be chosen when a slower, more controlled reaction is desired or for economic reasons, as chlorides are often less expensive.

Practical Application: Protocol for Determining Relative Reactivity

To empirically validate the reactivity difference, a comparative kinetic experiment can be performed. The following protocol outlines a method for comparing the rates of SN2 reactions of phenethyl bromide and phenethyl chloride with sodium iodide in acetone (a Finkelstein reaction). The progress of the reaction can be monitored by the formation of a precipitate (NaBr or NaCl), as these salts are insoluble in acetone.[10]

Objective

To determine the relative rates of reaction for phenethyl chloride and phenethyl bromide under SN2 conditions by observing the time required for the formation of a sodium halide precipitate.

Materials and Reagents
  • Phenethyl chloride

  • Phenethyl bromide

  • 15% (w/v) solution of sodium iodide (NaI) in acetone

  • Acetone (for cleaning)

  • Dry test tubes (e.g., 10-cm) and a test tube rack

  • Pipettes or graduated cylinders

  • Stopwatch

  • Constant temperature water bath (optional, for precise control)

Experimental Workflow

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Procedure
  • Preparation: Label two clean, dry test tubes, one for "Phenethyl Chloride" and one for "Phenethyl Bromide".

  • Reagent Addition: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.[10] If using a water bath, allow the tubes to equilibrate to the desired temperature (e.g., 25°C or 50°C).

  • Initiate Reaction: Simultaneously, or as quickly as possible in succession, add 5-10 drops of phenethyl chloride to its labeled tube and 5-10 drops of phenethyl bromide to its respective tube. Stopper the tubes, shake to mix thoroughly, and start the stopwatch.[10]

  • Observation: Place the test tubes in the rack and observe them against a dark background. Watch for the formation of a cloudy precipitate (NaX).

  • Data Recording: Record the time at which the first persistent cloudiness or precipitate is observed for each reaction.

  • Analysis: The reaction that forms a precipitate first is the faster one. The ratio of the times taken can provide a semi-quantitative measure of the relative reactivity. For phenethyl bromide, a precipitate is expected to form significantly faster than for phenethyl chloride.

Expected Results and Interpretation

The test tube containing phenethyl bromide will show a precipitate of NaBr much more rapidly than the tube with phenethyl chloride. This direct observation provides compelling evidence that phenethyl bromide is more reactive under SN2 conditions. The choice to use acetone as a solvent is critical; it readily dissolves the organic halides and the sodium iodide reactant, but not the sodium chloride or sodium bromide product, providing a clear visual endpoint for the reaction.

Conclusion

The reactivity of phenethyl bromide is substantially greater than that of phenethyl chloride in nucleophilic substitution reactions. This difference is unequivocally attributed to the superior leaving group ability of the bromide ion, which stems from its lower basicity and higher polarizability, and the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond. For synthetic chemists and drug development professionals, this means that choosing phenethyl bromide will typically result in faster reaction times, higher yields, and the possibility of using milder reaction conditions.

References

  • Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available at: [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Available at: [Link]

  • Okamoto, K., Takeuchi, K., & Shingu, H. (1961). Kinetic Studies on Solvolysis. VII. On the Kinetic Resolution at the. Bulletin of the Chemical Society of Japan, 34(8), 1137-1142. Available at: [Link]

  • JoVE. (2023). Leaving Groups. Available at: [Link]

  • Farinacci, N. T. (1941). Polymolecular Solvolysis: Catalysis of the Racemization and the Hydrolysis of Optically Active α-Phenylethyl Halides by Polyhalide Metallic Salts. Journal of the American Chemical Society, 63(7), 1799–1804. Available at: [Link]

  • Orango. (2025). What Makes a Good Leaving Group in Organic Chemistry? Available at: [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available at: [Link]

  • LibreTexts Chemistry. (2021). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Okamoto, K., & Shingu, H. (1962). Kinetic Studies of Solvolysis. IX. The SNl-type Cleavage of t-Butyl p-Substituted-phenyl Ethers and Optically-active α-Phenethyl Phenyl Ether by Hydrogen Halides in a Phenol-Dioxane Solvent. Bulletin of the Chemical Society of Japan, 35(4), 596-602. Available at: [Link]

  • Pharmaguideline. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • Pearson. (n.d.). The dissociation energy of a carbon-bromine bond is typically... Available at: [Link]

  • Scribd. (2020). Alkyl Halide Reactivity in SN1 and SN2. Available at: [Link]

  • LibreTexts Chemistry. (2021). 9.2.4: A Closer Look at the Nucleophilic Substitution Mechanism- Kinetics. Available at: [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Available at: [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Available at: [Link]

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Available at: [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. Available at: [Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]

  • Catak, S., & Bickelhaupt, F. M. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 15(16), 3448-3457. Available at: [Link]

  • Taylor & Francis. (n.d.). Solvolysis – Knowledge and References. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]

  • gchem. (n.d.). Covalent Bond Energies. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For complex molecules like 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene, a key building block in many synthetic pathways, the presence of structural isomers presents a significant analytical challenge. These isomers, sharing the same molecular formula (C₈H₇BrClF) and mass, can exhibit vastly different chemical reactivity and biological activity. Therefore, their unambiguous differentiation is critical.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies designed to distinguish 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene from its potential structural isomers. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Challenge of Isomerism in Halogenated Aromatics

Structural isomers of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene arise from the different possible arrangements of the chloro, fluoro, and bromoethyl groups on the benzene ring. For instance, 1-(2-bromoethyl)-2-chloro-5-fluorobenzene or 1-(2-bromoethyl)-4-chloro-2-fluorobenzene are common isomeric impurities. While they share the same exact mass, their distinct electronic environments and spatial arrangements provide the basis for their analytical separation and identification.

A Multi-faceted Approach to Isomer Differentiation

No single technique can unequivocally identify a compound in a complex matrix. A multi-pronged approach, leveraging the strengths of orthogonal techniques, is the gold standard. Our investigation will focus on a synergistic workflow combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Defense

GC-MS is a powerful hybrid technique that first separates compounds based on their volatility and interaction with a stationary phase (GC) and then fragments and detects them based on their mass-to-charge ratio (MS).

The choice of GC-MS is predicated on its ability to physically separate isomers. While isomers have the same mass, their differing polarities and boiling points, arising from the unique positions of the halogen substituents, can lead to different retention times on a GC column. This chromatographic separation is the first and most crucial step in distinguishing them. Mass spectrometry then provides a "fingerprint" of each separated isomer through its fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is often a good starting point for halogenated aromatics. The choice of column is critical as it dictates the separation efficiency.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes. This temperature program allows for the separation of compounds with a range of boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.

    • Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragment ions.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

The primary differentiator in the GC portion is the retention time (RT) . Due to differences in dipole moments, isomers will interact differently with the stationary phase, leading to distinct elution times.

In the MS portion, while the molecular ion peak (M⁺) will be the same for all isomers, the relative abundances of the fragment ions will differ. The fragmentation of the bromoethyl chain and the loss of halogen atoms will be influenced by their positions on the aromatic ring. For example, the stability of the resulting carbocations can vary, leading to characteristic fragmentation patterns.

Technique Parameter 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene Potential Isomer (e.g., 1-(2-bromoethyl)-2-chloro-5-fluorobenzene) Rationale for Differentiation
GC-MS Retention Time (RT)Expected to be uniqueExpected to be different from the target compoundDifferences in polarity and boiling point due to substituent positions lead to differential interaction with the GC column.
Mass FragmentationCharacteristic patternDifferent relative abundances of key fragment ionsThe position of substituents influences the stability of fragment ions, leading to a unique mass spectrum "fingerprint".
¹H NMR Chemical Shifts (ppm)Specific shifts for aromatic protonsDifferent shifts for aromatic protonsThe electronic environment of each proton is unique due to the specific arrangement of electron-withdrawing halogens.
Coupling Constants (J, Hz)Characteristic splitting patternsDifferent splitting patternsThe spatial relationship between protons (ortho, meta, para) dictates the coupling constants.
¹³C NMR Chemical Shifts (ppm)Unique set of signals for each carbonDifferent set of signalsThe electronic environment of each carbon atom is highly sensitive to the positions of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

While GC-MS provides strong evidence for the presence of different isomers, NMR spectroscopy, particularly ¹H and ¹³C NMR, is the gold standard for unambiguous structure determination.

NMR spectroscopy probes the local chemical environment of each nucleus (¹H and ¹³C in this case). The precise arrangement of the electron-withdrawing chloro and fluoro groups, and the bromoethyl chain, creates a unique electronic environment for each proton and carbon atom on the benzene ring. This results in distinct chemical shifts and coupling patterns for each isomer, providing a detailed map of the molecule's connectivity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample (ideally, a separated fraction from preparative chromatography) in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

For 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three protons on the ring. The chemical shifts and, more importantly, the coupling constants (J-values) between these protons will be definitive. For example, the coupling between two adjacent (ortho) protons is typically larger (7-10 Hz) than the coupling between two protons separated by one carbon (meta, 2-3 Hz) or three carbons (para, 0-1 Hz).

The ¹³C NMR spectrum will show a unique set of signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the attached substituents, providing another layer of confirmation.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the differentiation of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene from its isomers.

G cluster_0 Analytical Workflow cluster_1 GC-MS Outcome sample Sample Mixture gcms GC-MS Analysis sample->gcms Inject data_analysis Data Interpretation and Comparison gcms->data_analysis Retention Times & Fragmentation Patterns single_peak Single Peak? gcms->single_peak nmr NMR Spectroscopy (¹H and ¹³C) nmr->data_analysis Chemical Shifts & Coupling Constants conclusion Isomer Identification data_analysis->conclusion single_peak->nmr Yes multiple_peaks Multiple Peaks (Isomers Present) single_peak->multiple_peaks No multiple_peaks->nmr Isolate Peaks & Analyze Separately

Caption: Logical workflow for the separation and identification of structural isomers.

Conclusion

The differentiation of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene from its structural isomers is a non-trivial task that demands a rigorous and multi-faceted analytical approach. While GC-MS serves as an excellent initial tool for separation and preliminary identification based on retention times and fragmentation patterns, it is the detailed structural information from NMR spectroscopy that provides the definitive and unambiguous evidence required in research and development. By combining these powerful techniques and understanding the principles behind their application, researchers can confidently establish the identity and purity of their target compounds, ensuring the integrity of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Halket, J. M. (1993). The use of gas chromatography-mass spectrometry in drug metabolism studies. Journal of Chromatography B: Biomedical Sciences and Applications, 647(1-2), 3-17. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved February 26, 2026, from [Link]

Safety Operating Guide

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene Proper Disposal Procedures CAS: 1393442-49-3 Role: Senior Application Scientist[1]

Executive Summary: Operational Safety & Logistics

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is a halogenated aromatic intermediate characterized by a reactive alkyl bromide side chain.[1] Unlike simple halogenated solvents (e.g., Dichloromethane), this compound functions as an alkylating agent .

This distinction dictates the disposal protocol: It cannot simply be bulked with standard organic solvents if those solvents contain nucleophiles (amines, thiols, bases). Improper commingling can lead to exothermic polymerization or toxic gas evolution within the waste container.

Critical Parameter Specification
Waste Stream Classification Halogenated Organic Waste (High BTU, Destructive Incineration)
EPA/RCRA Status Hazardous Waste (Characteristic: Toxic/Reactive)
Primary Reactivity Hazard Electrophilic Alkylating Agent (Reacts with nucleophiles)
Incompatible Waste Streams Strong bases (NaOH, KOH), Amines, Oxidizers, Alkali metals
Recommended Container HDPE (High-Density Polyethylene) or Borosilicate Glass
Final Destruction Method High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing

Part 1: Hazard Characterization & The "Why"

To ensure safety, we must understand the molecule's behavior in a waste drum.

  • Alkylating Potential: The 2-bromoethyl group (

    
    ) is a primary alkyl halide.[1] It is susceptible to 
    
    
    
    substitution. If mixed with waste containing amines (e.g., triethylamine) or pyridines, it will undergo quaternization, generating heat and potentially pressurizing the vessel.
  • Elimination Risk: In the presence of strong bases (hydroxide/alkoxide waste), this molecule can undergo

    
     elimination to form the corresponding styrene derivative (2-chloro-4-fluorostyrene).[1] This reaction is exothermic and the styrene product may be prone to spontaneous polymerization.
    
  • Incineration Chemistry: Upon combustion, this molecule releases three acid gases: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF). This necessitates disposal facilities equipped with advanced wet scrubbers (calcium/sodium-based) to prevent environmental release of corrosive acid plumes [1].[1]

Part 2: Step-by-Step Disposal Protocol

Step 1: Waste Segregation (The Critical Step)
  • Do Not Mix With: Aqueous basic solutions, ammonia, primary/secondary amines, or strong oxidizers.

  • Acceptable Commingling: It is safe to combine this compound with inert halogenated solvents (DCM, Chloroform) or non-nucleophilic organic solvents (Hexanes, Toluene, Ethyl Acetate), provided the total halogen content is clearly marked.

Step 2: Containerization
  • Material: Use HDPE carboys or Amber Glass bottles. Avoid metal containers (steel/aluminum) if the waste is potentially wet, as hydrolysis of the alkyl bromide can generate HBr, leading to rapid metal corrosion and container failure.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 3: Labeling & Documentation
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Constituents: Explicitly list "1-(2-Bromoethyl)-2-chloro-4-fluorobenzene" rather than just "Halogenated Waste."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Step 4: Spill Management (Immediate Action)
  • Small Spills (<50 mL): Absorb with vermiculite or polypads. Place in a sealed bag and treat as solid hazardous waste.

  • Decontamination: Wipe the area with a dilute surfactant solution. Avoid using strong ammonia or bleach, which may react with the residue.

Part 3: Decision Logic for Disposal (Visualization)

The following workflow outlines the decision-making process for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene StateCheck Physical State Check Start->StateCheck PurityCheck Is it Pure or a Mixture? StateCheck->PurityCheck Liquid/Solution SolidWaste Solid Waste (Contaminated Wipes/Solids) StateCheck->SolidWaste Solid/Wipes LiquidMix Liquid Mixture PurityCheck->LiquidMix Mixture PackLiq Pack in HDPE/Glass Carboy (Vented Cap Recommended) PurityCheck->PackLiq Pure CompatCheck Contains Amines or Bases? LiquidMix->CompatCheck Segregate CRITICAL: Segregate into Separate Container CompatCheck->Segregate Yes (Risk of Reaction) Combine Combine with Halogenated Solvent Waste CompatCheck->Combine No (Inert Solvents) PackSol Double Bag in Polyethylene Bags SolidWaste->PackSol Segregate->PackLiq Combine->PackLiq Label Label: 'Toxic, Halogenated' List Specific Chemical Name PackLiq->Label PackSol->Label Incinerate Final Fate: High-Temp Incineration (w/ Scrubber) Label->Incinerate

Figure 1: Operational decision tree for the segregation and packaging of alkyl-bromide waste to prevent incompatibility reactions.

Part 4: Scientific Integrity & Incineration Mechanics

Why do we insist on specific incineration profiles?

Standard combustion of hydrocarbons produces


 and 

. However, the combustion of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene (

) follows a complex radical decomposition pathway.[1]

The high stability of the Carbon-Fluorine (C-F) bond (approx. 485 kJ/mol) requires significantly higher temperatures (>1100°C) for complete mineralization compared to chlorinated analogs [2]. If incinerated at lower temperatures (e.g., in medical waste incinerators operating at ~800°C), there is a theoretical risk of forming Products of Incomplete Combustion (PICs), including fluorinated aromatics.

Therefore, the waste manifest must clearly specify "Halogenated" to ensure the disposal facility routes the drum to a rotary kiln incinerator equipped with:

  • Secondary Combustion Chamber: To ensure >2 second residence time at peak temperature.

  • Quench Tower: To rapidly cool gases and prevent de novo synthesis of dioxins.

  • Caustic Scrubber: To neutralize the

    
    , 
    
    
    
    , and
    
    
    acid gases produced [3].

Self-Validating Safety Check: Before closing the waste container, ask: Does this waste stream contain reagents that would react with benzyl/alkyl bromides in a reaction flask? If the answer is yes (e.g., residual potassium carbonate, pyridine), do not add it to the drum.

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. [Link]

  • Tsang, W., et al. (1998).[2] Combustion Science and Technology: Unimolecular decomposition of highly fluorinated organics. National Institute of Standards and Technology (NIST). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene, a halogenated aromatic compound utilized in advanced organic synthesis and pharmaceutical research. Due to its chemical structure, this substance presents significant health and safety risks that necessitate a multi-layered personal protective equipment (PPE) strategy. Adherence to these protocols is not merely a procedural formality but a critical system for ensuring the safety of all laboratory personnel. This document moves beyond a simple checklist to explain the scientific rationale behind each recommendation, empowering researchers to build a self-validating culture of safety.

Hazard Assessment: Understanding the Risks

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is classified as an irritant. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors.[1] Its nature as a brominated organic compound suggests potential for toxicity, corrosivity, and reactivity.[2] A thorough understanding of its hazard profile is the foundation of an effective PPE plan.

Table 1: GHS Hazard and Precautionary Statements

Classification Code Statement Source
Hazard H315 Causes skin irritation. [1][3][4][5]
H319 Causes serious eye irritation. [1][3][4]
H335 May cause respiratory irritation. [1][3][4][6]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1][6]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [1][5][7]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water. [1][4][5]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][4][7] |

The Core Ensemble: Required Personal Protective Equipment

All handling of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The following PPE is mandatory and constitutes the minimum protection required.

Eye and Face Protection: A Non-Negotiable Barrier
  • Primary Protection: Chemical splash goggles are required for all procedures.[8][9] Unlike standard safety glasses, goggles form a seal around the eyes, offering robust protection from splashes, mists, and vapors which can cause serious irritation.[1][4][10]

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles when handling larger volumes (>100 mL) or during procedures with a heightened risk of splashing, such as transfers or heating.[9][10] The face shield protects the entire face from direct contact.

Hand Protection: Selecting the Right Glove Material

The selection of appropriate gloves is critical, as no single glove material protects against all chemical hazards.[11] For halogenated aromatic hydrocarbons like the topic chemical, common laboratory gloves such as latex and thin nitrile offer insufficient protection for anything beyond incidental contact.[11][12]

The causality for this lies in the chemical principle of "like dissolves like." Solvents can permeate and degrade glove materials that have a similar chemical nature. Therefore, a material with high resistance to aromatic and chlorinated solvents is required.

Table 2: Glove Material Compatibility with Halogenated Aromatic Solvents

Glove Material Suitability for Extended Contact Rationale & Limitations Sources
Nitrile Poor to Fair Suitable for incidental splash protection only. Prone to degradation and permeation with prolonged exposure. [11][12]
Neoprene Poor Offers poor resistance to both halogenated and aromatic hydrocarbons. [11][12]
Polyvinyl Alcohol (PVA) Good Provides good resistance to aromatic and chlorinated solvents. Crucially, PVA is water-soluble and must not be used with water-based solutions. [10][11][12]
Fluoroelastomer (Viton®) Excellent Offers exceptional resistance to chlorinated and aromatic solvents, making it a preferred choice for direct handling. [10][12]
Butyl Rubber Poor to Fair While good for some polar organics, it performs poorly against chlorinated solvents. [12]

| Silver Shield®/Norfoil® | Excellent | Composed of a multi-laminate film, it provides the highest level of overall chemical resistance for the most hazardous chemicals. |[10][12] |

Operational Recommendation:

  • For Direct Handling & Potential Immersion: Use Fluoroelastomer (Viton®) or Silver Shield®/Norfoil® gloves.

  • For Incidental Contact: Double-gloving is recommended. Wear a standard nitrile glove as an inner layer and a heavier, chemical-resistant glove (e.g., thicker nitrile or neoprene over-glove) as the outer layer. Inspect the outer glove frequently for any signs of degradation.

Body Protection
  • Laboratory Coat: A clean, closed lab coat must be worn at all times.[7][8] This provides a removable barrier to protect personal clothing and skin from minor spills and contamination.

  • Chemical-Resistant Apron: When handling quantities exceeding 250 mL or when a significant splash hazard exists, a chemical-resistant apron made of a material like PVC should be worn over the lab coat.[11]

Respiratory Protection

The primary engineering control for respiratory protection is a properly functioning chemical fume hood.[8] All work with 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene must be performed within the hood with the sash at the lowest practical height.

A respirator should only be used as a last line of defense when engineering controls have failed or during emergency situations like a large spill.[8] In such an event, a NIOSH-approved half-face or full-face respirator equipped with an organic vapor/acid gas cartridge is necessary.[13] Personnel must be properly fit-tested and trained before using a respirator.[11]

Procedural Blueprint: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to using and removing PPE is essential to prevent cross-contamination.

Operational Protocol: Preparation and Handling
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow is adequate.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Have spill cleanup materials and designated waste containers readily available.[2]

  • Don PPE (Outside-In):

    • First, don your lab coat and a chemical-resistant apron if required.

    • Next, put on your chemical splash goggles and face shield.

    • Finally, don your inner and outer gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

  • Conduct Work: Perform all manipulations deep within the fume hood.[9] Use the smallest quantities necessary for the experiment.[14]

Caption: PPE Workflow for Handling Halogenated Aromatic Compounds.

Decontamination and Doffing Protocol

The goal of this sequence is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (bare hands).

  • Decontaminate: Wipe down all work surfaces and equipment used.[2]

  • Remove Outer Gloves: If double-gloved, peel off the outer gloves without touching your skin, turning them inside out as you remove them.

  • Remove Apron/Coat: Remove your apron and/or lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes.

  • Remove Face/Eye Protection: Remove the face shield and goggles from the back of your head.

  • Remove Inner Gloves: Peel off the final pair of gloves, again turning them inside out. One common method is to grab the outside of one glove near the wrist with your gloved hand, peel it off, and hold the removed glove in your still-gloved hand. Then, slide a finger from your bare hand under the wrist of the remaining glove and peel it off over the first glove.[14]

Waste Management Protocol
  • All disposable PPE used during the handling of 1-(2-Bromoethyl)-2-chloro-4-fluorobenzene is considered hazardous waste.[2]

  • Immediately place all contaminated items, including gloves, wipes, and disposable lab coats, into a designated, clearly labeled, and sealable hazardous waste container.[2][7][13]

  • Keep the hazardous waste container closed except when adding waste.[7]

  • Follow all institutional and local regulations for the final disposal of chemical hazardous waste.[5]

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust and defensible safety system. This proactive approach to chemical handling is the cornerstone of a responsible and successful research environment.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem. 2

  • Personal Protective Equipment Selection Guide. (2015, July 22). 11

  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. 8

  • Bromine Handling. Scribd.

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University. 12

  • 1-Bromo-4-chloro-2-fluorobenzene SDS, 1996-29-8 Safety Data Sheets. ECHEMI.

  • Section 6C: Protective Equipment. Princeton University Environmental Health & Safety.

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.

  • 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals, NOAA.

  • SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. 4

  • SAFETY DATA SHEET - 4-Bromo-2-chloro-1-fluorobenzene. (2025, December 22). Fisher Scientific. 15

  • SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. (2025, February 17). TCI Chemicals.

  • 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. (2025, September 7). ThermoFisher.

  • How to Choose PPE for Chemical Work. (2025, October 23). 16

  • Safety in the laboratory. 14

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.